E3 ligase Ligand-Linker Conjugate 46
Description
Properties
Molecular Formula |
C40H60N6O8S |
|---|---|
Molecular Weight |
785.0 g/mol |
IUPAC Name |
tert-butyl 2-[2-[3-[1-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]piperidin-4-yl]oxyazetidin-1-yl]ethoxy]acetate |
InChI |
InChI=1S/C40H60N6O8S/c1-26-35(55-25-42-26)28-10-8-27(9-11-28)19-41-37(50)32-18-29(47)20-46(32)38(51)36(39(2,3)4)43-33(48)23-44-14-12-30(13-15-44)53-31-21-45(22-31)16-17-52-24-34(49)54-40(5,6)7/h8-11,25,29-32,36,47H,12-24H2,1-7H3,(H,41,50)(H,43,48)/t29-,32+,36-/m1/s1 |
InChI Key |
LAJQWRBUOVSXTL-YRGOHLIBSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CN4CCC(CC4)OC5CN(C5)CCOCC(=O)OC(C)(C)C)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN4CCC(CC4)OC5CN(C5)CCOCC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of VHL-Recruiting PROTACs: A Technical Guide Featuring E3 Ligase Ligand-Linker Conjugate 46
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action for Proteolysis Targeting Chimeras (PROTACs) synthesized using E3 Ligase Ligand-Linker Conjugate 46. This conjugate is a crucial building block in the field of targeted protein degradation, incorporating a high-affinity (S,R,S)-AHPC-based ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. By hijacking the cell's natural protein disposal machinery, these PROTACs offer a powerful modality for selectively eliminating disease-causing proteins.
Introduction to PROTAC Technology and the Role of this compound
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to selectively eliminate target proteins by coopting the ubiquitin-proteasome system. A PROTAC molecule is comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.
This compound serves as a prefabricated component for the synthesis of VHL-recruiting PROTACs. It consists of:
-
A VHL Ligand: Based on the (S,R,S)-AHPC scaffold, which exhibits high binding affinity for the von Hippel-Lindau (VHL) E3 ligase.
-
A Linker: A chemical chain that connects the VHL ligand to a ligand for a target protein.
The use of such a conjugate streamlines the synthesis of PROTACs, allowing researchers to focus on attaching a suitable ligand for their specific protein of interest. A notable example of a PROTAC synthesized using a similar building block is PROTAC SMARCA2/4 degrader-36 , which effectively targets the chromatin remodeling enzymes SMARCA2 and SMARCA4 for degradation.[1]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The fundamental mechanism of action for a PROTAC synthesized from this compound involves the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.
Ternary Complex Formation
The PROTAC molecule acts as a molecular bridge, simultaneously binding to the protein of interest (POI) and the VHL E3 ligase. This proximity induces the formation of a POI-PROTAC-VHL ternary complex. The stability and geometry of this complex are critical for the efficiency of the subsequent steps and are influenced by the nature of the POI ligand, the VHL ligand, and the connecting linker.
Ubiquitination of the Target Protein
Once the ternary complex is formed, the VHL E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to accessible lysine (B10760008) residues on the surface of the POI. This process results in the formation of a polyubiquitin (B1169507) chain on the target protein.
Proteasomal Degradation
The polyubiquitinated POI is then recognized by the 26S proteasome, the cell's primary machinery for degrading unwanted proteins. The proteasome unfolds and degrades the target protein into small peptides, effectively eliminating it from the cell. The PROTAC molecule is then released and can catalytically induce the degradation of additional POI molecules.
PROTAC Mechanism of Action
Signaling Pathways Affected by SMARCA2/4 Degradation
As a specific example, a PROTAC targeting SMARCA2/4, such as "PROTAC SMARCA2/4 degrader-36," can have profound effects on cellular signaling pathways. SMARCA2 and SMARCA4 are core components of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression. The degradation of these proteins can lead to the downregulation of oncogenes and the induction of apoptosis in cancer cells that are dependent on their function.
References
An In-Depth Technical Guide to the Role of E3 Ligase Ligand-Linker Conjugates in Targeted Protein Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction to Targeted Protein Degradation (TPD) and PROTACs
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality that harnesses the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins.[1] Unlike traditional inhibitors that merely block a protein's function, TPD offers the complete removal of the target protein, a strategy that can overcome resistance mechanisms and address previously "undruggable" targets.[2]
At the forefront of TPD are Proteolysis-Targeting Chimeras (PROTACs). These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] By simultaneously engaging the POI and an E3 ligase, a PROTAC induces the formation of a ternary complex (POI-PROTAC-E3 ligase).[4] This proximity-induced event triggers the transfer of ubiquitin from a charged E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[5] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[6]
This guide will provide a comprehensive technical overview of the core components and mechanisms of action of E3 ligase ligand-linker conjugates, using a hypothetical molecule, "E3 ligase Ligand-Linker Conjugate 46," as a framework for discussion. We will delve into the critical roles of the E3 ligase ligand and the linker, present representative quantitative data for well-characterized PROTACs, provide detailed experimental protocols for their evaluation, and visualize key pathways and workflows.
The Core Components: E3 Ligase Ligand and Linker
The efficacy of a PROTAC is not solely dependent on its ability to bind the target protein but is critically influenced by the choice of the E3 ligase ligand and the nature of the linker.
2.1 E3 Ubiquitin Ligase Ligands
The human genome encodes over 600 E3 ubiquitin ligases, each with specific substrate recognition domains and tissue expression patterns. However, only a handful have been successfully hijacked for TPD due to the availability of high-affinity, small-molecule ligands. The most commonly utilized E3 ligases in PROTAC design include:
-
Cereblon (CRBN): Ligands for CRBN are often derived from immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and its analogs.[7] CRBN-recruiting PROTACs, such as dBET1, have shown potent degradation of various targets.[8]
-
Von Hippel-Lindau (VHL): VHL ligands are typically hydroxyproline-based molecules. VHL-based PROTACs, like ARV-771, are widely used and have demonstrated in vivo activity.[9]
-
Mouse double minute 2 homolog (MDM2): MDM2 is the primary E3 ligase for the tumor suppressor p53. Nutlin-based ligands are used to recruit MDM2. MDM2-based PROTACs, such as A1874, can have a dual mechanism of action by degrading a target and stabilizing p53.[10][11]
The choice of E3 ligase can significantly impact a PROTAC's degradation efficiency, selectivity, and potential for off-target effects.
2.2 The Linker
The linker is not merely a passive spacer but an active contributor to the PROTAC's biological activity. Its length, composition, and attachment points are critical parameters that must be optimized for each target and E3 ligase pair. The linker influences:
-
Ternary Complex Formation and Stability: The linker's properties dictate the geometry and stability of the ternary complex, which is essential for efficient ubiquitination.
-
Physicochemical Properties: The linker affects the PROTAC's solubility, cell permeability, and overall drug-like properties.
-
Selectivity: Subtle changes in the linker can alter the degradation profile of a PROTAC, leading to improved selectivity for the intended target.
Common linker chemistries include polyethylene (B3416737) glycol (PEG) chains and alkyl chains of varying lengths.
Quantitative Data Presentation
The evaluation of a PROTAC's efficacy relies on quantitative measurements of its degradation activity. Key parameters include:
-
DC50: The concentration of the PROTAC that induces 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
Below are representative data for well-characterized PROTACs targeting the epigenetic reader protein BRD4, but recruiting different E3 ligases.
Table 1: Degradation Activity of Representative BRD4-Targeting PROTACs
| PROTAC Name | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| dBET1 | CRBN | MV4-11 (AML) | ~15 | >95 | [8] |
| ARV-771 | VHL | 22Rv1 (Prostate Cancer) | ~1 | >95 | [12] |
| A1874 | MDM2 | RS4;11 (ALL) | 32 | >98 | [10][13] |
AML: Acute Myeloid Leukemia; ALL: Acute Lymphoblastic Leukemia
Table 2: Anti-proliferative Activity of Representative BRD4-Targeting PROTACs
| PROTAC Name | E3 Ligase Recruited | Cell Line | IC50 (nM) | Reference |
| dBET1 | CRBN | Kasumi-1 (AML) | 148.3 | [8] |
| ARV-771 | VHL | HN30 (Head and Neck Cancer) | ~70 | [12] |
| A1874 | MDM2 | MOLM-13 (AML) | 1.8 | [13] |
Experimental Protocols
The characterization of a novel E3 ligase ligand-linker conjugate involves a series of key experiments to validate its mechanism of action and quantify its activity.
4.1 Cellular Protein Degradation Assay via Western Blot
This is the most common method to determine the DC50 and Dmax of a PROTAC.[14]
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 24 hours).[14]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.[15]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare the samples with Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.[15]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]
-
Immunoblotting: Block the membrane and then incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.[15]
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax.[14][16]
4.2 In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to induce the ubiquitination of the target protein in a cell-free system.[17]
Protocol:
-
Reaction Setup: On ice, prepare a reaction mixture containing 10X Ubiquitination Buffer, ATP, E1 activating enzyme, E2 conjugating enzyme, ubiquitin, the purified protein of interest (POI), and the purified E3 ligase complex.[17]
-
PROTAC Addition: Add the PROTAC at the desired concentration or a vehicle control (DMSO).[17]
-
Incubation: Initiate the reaction by incubating the mixture at 37°C for a specified time (e.g., 1-2 hours).[18]
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot Analysis: Separate the reaction products by SDS-PAGE and perform a Western blot using an antibody against the POI. The appearance of higher molecular weight bands or a smear above the unmodified POI indicates polyubiquitination.[17]
4.3 Ternary Complex Formation Assay
Several biophysical techniques can be used to characterize the formation and stability of the POI-PROTAC-E3 ligase ternary complex.
4.3.1 Isothermal Titration Calorimetry (ITC)
ITC measures the heat changes associated with binding events, providing information on binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).
Protocol:
-
Binary Binding: First, determine the binary binding affinities of the PROTAC to the POI and the E3 ligase separately.
-
Ternary Complex Formation: To measure the affinity of the PROTAC for the E3 ligase in the presence of the POI, load the E3 ligase pre-saturated with the POI into the ITC cell and titrate in the PROTAC.
-
Cooperativity Calculation: The cooperativity factor (α) can be calculated as the ratio of the binary KD to the ternary KD. An α value greater than 1 indicates positive cooperativity, meaning the binding of one protein enhances the binding of the other.[19]
4.3.2 Surface Plasmon Resonance (SPR)
SPR measures the binding kinetics (association and dissociation rates) of molecules in real-time.
Protocol:
-
Immobilization: Immobilize the E3 ligase onto the sensor chip.
-
Binary Interaction: Flow the PROTAC over the chip to determine the binary binding kinetics to the E3 ligase.
-
Ternary Interaction: To assess ternary complex formation, flow a pre-incubated mixture of the PROTAC and the POI over the immobilized E3 ligase.[19]
4.3.3 NanoBRET™ Assay
This is a live-cell assay that measures protein-protein interactions based on bioluminescence resonance energy transfer (BRET).
Protocol:
-
Cell Engineering: Co-express the POI fused to a NanoLuc® luciferase donor and the E3 ligase fused to a HaloTag® acceptor in cells.
-
Labeling and Treatment: Label the HaloTag® fusion protein with a fluorescent ligand and then treat the cells with the PROTAC.
-
Signal Detection: A PROTAC-induced interaction between the POI and the E3 ligase will bring the donor and acceptor into close proximity, resulting in an increase in the BRET signal.[19][20]
Mandatory Visualizations
5.1 Signaling Pathway: The Ubiquitin-Proteasome System
Caption: PROTAC-mediated ubiquitination and degradation of a target protein via the UPS.
5.2 Experimental Workflow: PROTAC Drug Discovery Cascade
Caption: A typical workflow for the discovery and development of PROTAC degraders.
5.3 Logical Relationship: PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated targeted protein degradation.
Conclusion
The field of targeted protein degradation, spearheaded by the development of PROTACs, represents a paradigm shift in drug discovery. The rational design of E3 ligase ligand-linker conjugates is paramount to the success of this therapeutic modality. A thorough understanding of the interplay between the E3 ligase ligand, the linker, and the target protein, coupled with a robust suite of quantitative assays, is essential for the development of potent, selective, and effective protein degraders. While "this compound" remains a hypothetical construct in this guide, the principles, data, and protocols outlined herein provide a comprehensive framework for the evaluation and advancement of novel PROTAC molecules for researchers, scientists, and drug development professionals.
References
- 1. portlandpress.com [portlandpress.com]
- 2. biopharma.co.uk [biopharma.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MDM2-Recruiting PROTAC Offers Superior, Synergistic Antiproliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] MDM2-Recruiting PROTAC Offers Superior, Synergistic Antiproliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53. | Semantic Scholar [semanticscholar.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. lifesensors.com [lifesensors.com]
- 19. benchchem.com [benchchem.com]
- 20. bmglabtech.com [bmglabtech.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and Synthesis of VHL E3 Ligase Ligands
The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a critical component of the cellular machinery that governs protein turnover.[1][2][3] Its role as a substrate recognition subunit in the Cullin-RING E3 ligase complex (CRL2^VHL^) has made it a focal point in the field of targeted protein degradation, particularly for the development of Proteolysis Targeting Chimeras (PROTACs).[1][3][4][5][6] This guide provides a comprehensive overview of the discovery, synthesis, and characterization of small molecule ligands that bind to VHL, enabling its recruitment for the degradation of specific proteins of interest.
The VHL E3 Ligase: A Key Player in Cellular Homeostasis
The VHL protein is a tumor suppressor that plays a major role in the body's response to changes in oxygen levels.[2][7][8] Under normal oxygen conditions (normoxia), VHL recognizes and binds to the alpha subunit of the Hypoxia Inducible Factor (HIF-α) transcription factor.[2][9] This recognition is dependent on the hydroxylation of specific proline residues on HIF-α by prolyl hydroxylase domain-containing enzymes (PHDs).[2] Upon binding, VHL, as part of the CRL2^VHL^ complex, tags HIF-α with ubiquitin, marking it for degradation by the proteasome.[1][3][7][9] This process prevents the accumulation of HIF-α and the subsequent activation of genes involved in processes like angiogenesis and cell proliferation, which are hallmarks of cancer.[2] The discovery of small molecules that can mimic the HIF-α binding to VHL has been a pivotal moment for the field of targeted protein degradation.[3][10]
Discovery and Evolution of VHL Ligands
The development of small-molecule VHL ligands was initially a significant challenge due to the need to disrupt a large protein-protein interaction surface.[10] The breakthrough came from a structure-guided design approach, starting with the understanding of how VHL recognizes the hydroxylated proline residue of HIF-1α.[1][3][10]
The initial efforts focused on creating peptide-based molecules that mimicked the HIF-1α sequence.[10] However, these peptidic ligands had poor cell permeability and drug-like properties.[11] The major advancement was the development of non-peptidic, small-molecule ligands with improved potency and bioavailability.[2] A key milestone was the creation of ligands like VH032, which demonstrated nanomolar binding affinity for VHL and has served as a template for the majority of VHL-recruiting PROTACs.[9] The journey from the initial hydroxyproline (B1673980) recognition unit to potent, drug-like ligands has been driven by iterative cycles of design, synthesis, and structural biology, leading to a diverse chemical space of VHL ligands.[1][3][10][12]
Quantitative Data on VHL Ligands
The following tables summarize the binding affinities and cellular activities of key VHL ligands and PROTACs incorporating them.
| Ligand/PROTAC | Binding Affinity (Kd or IC50 to VHL) | Target Protein | Cellular Activity (DC50) | Dmax | Cell Line | Citation |
| VH032 | Kd < 1 μM | - | - | - | - | [13] |
| BODIPY FL VH032 | Kd = 3.01 nM | - | - | - | - | [13] |
| Compound 15 | Kd = 5.4 ± 0.2 μM (by ITC) | - | - | - | - | [10] |
| Compound 30 | Kd < 40 nM (by FP and SPR) | HIF-1α stabilization | - | - | - | [12] |
| PROTAC 141 | IC50 = 462 nM (for VHL ligand part) | BRD4 | 2.58 nM | 94% | PC3 | [2][8] |
| PROTAC 141 | IC50 = 462 nM (for VHL ligand part) | BRD4 | 216 nM | 67% | EOL-1 | [2][8] |
| AHPC-CHO | - | FBXO22 | 150 nM | 72% | Jurkat | [14] |
Experimental Protocols
VHL Binding Assay (Fluorescence Polarization)
This protocol describes a competitive binding assay to measure the affinity of a test compound for the VHL complex.[10][15]
Principle: A fluorescently labeled VHL ligand (probe) will have a high fluorescence polarization (FP) value when bound to the larger VHL complex. Unlabeled test compounds compete for binding, displacing the probe and causing a decrease in the FP signal.
Materials:
-
Purified VHL-ElonginB-ElonginC (VCB) complex.[10]
-
Fluorescent VHL probe (e.g., FAM-labeled HIF-1α peptide or BODIPY FL VH032).[10][15]
-
Assay Buffer (e.g., VHL Assay Buffer).[15]
-
Test compounds dissolved in DMSO.
-
Microplate reader capable of measuring fluorescence polarization.[15]
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should not exceed 1%.[15]
-
In the microplate, add the diluted test compounds.
-
Add the VCB complex to each well.
-
Add the fluorescent probe to each well. The final concentrations of VCB and the probe should be optimized based on the probe's dissociation constant (Kd).
-
Include controls:
-
Maximum Polarization: VCB complex + fluorescent probe (no competitor).
-
Minimum Polarization: Fluorescent probe only (no VCB complex).
-
Positive Control: A known VHL inhibitor like VH298.[15]
-
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Measure the fluorescence polarization using the microplate reader.
-
Calculate the IC50 values by plotting the FP signal against the logarithm of the competitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Ternary Complex Pull-down Assay
This assay helps to identify effective PROTACs by assessing their ability to form a ternary complex with the E3 ligase and the target protein.[16]
Principle: An immobilized, tagged E3 ligase is used to pull down the target protein from a solution, but only in the presence of a PROTAC that can successfully bridge the two.
Materials:
-
Purified, tagged VHL complex (e.g., His-tagged).
-
Purified target protein.
-
PROTAC molecules.
-
Affinity beads (e.g., Ni-NTA for His-tagged protein).
-
Wash and elution buffers.
-
SDS-PAGE gels and Western blot reagents.
-
Antibodies against the target protein and VHL.
Procedure:
-
Immobilize the tagged VHL complex on the affinity beads by incubating them together.
-
Wash the beads to remove any unbound VHL.
-
In separate tubes, incubate the VHL-bound beads with the target protein and different concentrations of the PROTAC.
-
Include controls:
-
No PROTAC.
-
PROTAC with a non-binding control E3 ligase ligand.
-
-
After incubation, wash the beads thoroughly to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by SDS-PAGE and Western blotting, using antibodies to detect the presence of the target protein and VHL. A successful PROTAC will result in a strong band for the target protein in the eluate.
Cellular Degradation Assay (Western Blot)
This is a standard method to quantify the reduction of a target protein's levels within cells after treatment with a VHL-based PROTAC.
Principle: Cells are treated with the PROTAC, and the total amount of the target protein is measured by immunoblotting.
Materials:
-
Cell line expressing the target protein.
-
VHL-based PROTAC.
-
Cell lysis buffer.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE and Western blot equipment.
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Secondary antibody conjugated to HRP or a fluorescent dye.
-
Chemiluminescent or fluorescent detection reagents.
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PROTAC for a specific time course (e.g., 2, 4, 8, 24 hours).
-
Lyse the cells and collect the protein lysates.
-
Quantify the total protein concentration in each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibody for the target protein, followed by the primary antibody for the loading control.
-
Incubate with the appropriate secondary antibody.
-
Detect the protein bands using a suitable imaging system.
-
Quantify the band intensities and normalize the target protein signal to the loading control. This will show the extent of degradation at different PROTAC concentrations and time points.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: VHL-HIF-1α signaling pathway under normoxic and hypoxic conditions.
Caption: Mechanism of action for a VHL-based PROTAC molecule.
Caption: General workflow for the validation of novel VHL E3 ligase ligands.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Review on VHL ligands – Ciulli Laboratory [sites.dundee.ac.uk]
- 4. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]
- 5. revvity.com [revvity.com]
- 6. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular regulation. VHL E3 ubiquitin ligase, a new potential druggable protein | French national synchrotron facility [synchrotron-soleil.fr]
- 8. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to E3 Ligase Ligand-Linker Conjugate 46 for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural protein degradation machinery. A critical component of a PROTAC is the E3 ligase ligand-linker conjugate, which recruits an E3 ubiquitin ligase to the protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome. This technical guide provides a comprehensive overview of E3 ligase Ligand-Linker Conjugate 46, a key building block for the development of potent and selective PROTACs.
This compound is based on the (S,R,S)-AHPC scaffold, a derivative of the well-characterized von Hippel-Lindau (VHL) E3 ligase ligand, VH032. The VHL ligand is a crucial component for recruiting the VHL E3 ligase, one of the most successfully utilized E3 ligases in PROTAC design. This guide will delve into the quantitative data, experimental protocols, and signaling pathways associated with the use of this conjugate in the development of a highly potent SMARCA2/4 degrader.
Data Presentation
The following tables summarize the key quantitative data for a potent SMARCA2/4 degrader developed using a VHL ligand analogous to this compound.
| Parameter | Value | Target | Notes |
| Binding Affinity (Kd) | 185 nM | VHL | Dissociation constant of the parent VHL ligand (VH032) to the VHL E3 ligase, indicating strong binding. |
| DC50 | 0.22 nM | SMARCA2 | Half-maximal degradation concentration for SMARCA2, demonstrating exceptional potency.[1] |
| DC50 | 0.85 nM | SMARCA4 | Half-maximal degradation concentration for SMARCA4, indicating high potency against this related target.[1] |
| Dmax | >95% | SMARCA2 | Maximum degradation of SMARCA2, showing near-complete elimination of the target protein. |
| Cell Proliferation gIC50 | 3.0 nM | NCI-H838 | Growth inhibition concentration in a SMARCA4-mutant cancer cell line, highlighting the therapeutic potential.[1] |
| Cell Proliferation gIC50 | 280 nM | Calu-6 | Growth inhibition concentration in a cancer cell line, demonstrating cellular activity.[1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blotting for Protein Degradation
This protocol is used to quantify the degradation of target proteins (e.g., SMARCA2) in cells treated with a PROTAC.
Materials:
-
Cell culture reagents (media, FBS, etc.)
-
PROTAC compound (e.g., SMARCA2/4 degrader-36)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SMARCA2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat cells with a range of concentrations of the PROTAC or DMSO for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for electrophoresis by adding Laemmli sample buffer and heating.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Cellular Degradation Assay (General Protocol)
This assay assesses the ability of a PROTAC to induce the degradation of a target protein in a cellular context.
Materials:
-
Target-expressing cell line
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Multi-well plates (e.g., 96-well)
-
Lysis buffer
-
Detection reagent (e.g., specific antibody for Western blot, or a reporter system like Nano-Glo®)
Procedure:
-
Cell Seeding: Plate cells at a suitable density in multi-well plates and allow them to attach.
-
Compound Treatment: Treat cells with a serial dilution of the PROTAC or vehicle control.
-
Incubation: Incubate the cells for a predetermined period to allow for protein degradation (e.g., 4, 8, 24 hours).
-
Cell Lysis: Lyse the cells to release cellular proteins.
-
Detection: Quantify the remaining target protein levels using a suitable detection method (e.g., Western Blot, ELISA, or a luciferase-based reporter assay).
-
Data Analysis: Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Ternary Complex Formation
This biophysical assay is used to measure the formation of the ternary complex (POI-PROTAC-E3 ligase).
Materials:
-
Recombinant purified POI (e.g., SMARCA2) with a tag (e.g., His-tag)
-
Recombinant purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC) with a tag (e.g., GST-tag)
-
PROTAC compound
-
HTRF donor-labeled antibody (e.g., anti-His-Europium cryptate)
-
HTRF acceptor-labeled antibody (e.g., anti-GST-d2)
-
Assay buffer
-
Microplate reader capable of HTRF detection
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC compound. Prepare solutions of the POI and E3 ligase complex in the assay buffer.
-
Assay Plate Setup: In a microplate, add the POI, E3 ligase complex, and the PROTAC at various concentrations.
-
Incubation: Incubate the plate at room temperature to allow for ternary complex formation.
-
Detection Antibody Addition: Add the HTRF donor and acceptor antibodies to the wells.
-
Final Incubation: Incubate the plate in the dark to allow for antibody binding.
-
Measurement: Read the plate on an HTRF-compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the HTRF ratio (acceptor signal / donor signal) and plot it against the PROTAC concentration to determine the concentration at which maximal ternary complex formation occurs.
Mandatory Visualizations
Signaling Pathway of PROTAC-Mediated Protein Degradation
Caption: Workflow for PROTAC development and evaluation.
Logical Relationship of PROTAC Components
References
Chemical structure and properties of E3 ligase Ligand-Linker Conjugate 46
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological evaluation of a von Hippel-Lindau (VHL) E3 ligase-recruiting Proteolysis Targeting Chimera (PROTAC), exemplified by the potent and orally bioavailable SMARCA2 degrader, ACBI2. This document is intended to serve as a detailed resource for researchers in the field of targeted protein degradation.
Chemical Structure and Properties
ACBI2 is a heterobifunctional molecule designed to induce the degradation of the SMARCA2 protein, a key component of the SWI/SNF chromatin remodeling complex. It achieves this by simultaneously binding to the VHL E3 ubiquitin ligase and SMARCA2, thereby facilitating the ubiquitination and subsequent proteasomal degradation of the target protein.[1][2][3]
The structure of ACBI2 incorporates a ligand for VHL, a linker, and a ligand for the SMARCA2 protein.[1] The VHL ligand is a critical component that hijacks the VHL E3 ligase complex.
Molecular Formula: C₅₆H₆₈BrFN₈O₅S[4]
Molecular Weight: 1064.2 g/mol [4]
Quantitative Data
The following tables summarize the key quantitative data for ACBI2, demonstrating its potency and selectivity.
Table 1: In Vitro Degradation and Biological Activity
| Parameter | Cell Line | Value | Reference |
| SMARCA2 DC₅₀ | RKO | 1 nM | [3][5] |
| NCI-H1568 | 1-13 nM (4h/18h) | [1] | |
| SMARCA4 DC₅₀ | RKO | 32 nM | [3][5] |
| Ternary Complex EC₅₀ | (Biochemical Assay) | 7 nM | [3] |
| Cell Viability EC₅₀ | A549, HCC-364, etc. | < 45 nM | [1] |
DC₅₀: Half-maximal degradation concentration. EC₅₀: Half-maximal effective concentration.
Table 2: Pharmacokinetic Properties in Mice
| Parameter | Administration | Value | Reference |
| Oral Bioavailability | 30 mg/kg p.o. | 22% | [1][3] |
| Clearance | 5 mg/kg i.v. | Low to moderate | [1] |
| Mean Residence Time | 5 mg/kg i.v. | 3.8 h | [1] |
| Cₘₐₓ | 30 mg/kg p.o. | 4540 nM | [1] |
| tₘₐₓ | 30 mg/kg p.o. | 1.7 h | [1] |
p.o.: oral administration; i.v.: intravenous administration.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Synthesis of ACBI2
The synthesis of ACBI2 is a multi-step process involving the preparation of three key fragments: the SMARCA2 ligand, the VHL ligand, and the linker, followed by their coupling.
3.1.1 Synthesis of the VHL Ligand Moiety:
The VHL ligand component can be synthesized in two parts, the "northern part" and the "southern part".[2]
-
"Northern Part" Synthesis: This typically starts from 3-hydroxy-N-Boc proline, which undergoes esterification, deprotection, and amide couplings to introduce the desired functionalities.[2]
-
"Southern Part" Synthesis: This can begin with a C-H arylation of a bromo benzaldehyde (B42025) with a thiazole (B1198619) derivative.[2] A chiral auxiliary like R-tert-butanesulfinamide is used to direct the stereoselective addition of a Grignard reagent to form the desired enantiomer.[2]
3.1.2 Linker Synthesis and Fragment Coupling:
The linker is synthesized separately and then coupled to the SMARCA2 and VHL ligand moieties. The final steps involve the unification of these fragments to yield the complete ACBI2 molecule.[2]
Western Blotting for SMARCA2/4 Degradation
This protocol is used to quantify the degradation of SMARCA2 and SMARCA4 proteins in cells treated with ACBI2.
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of ACBI2 or DMSO (vehicle control) for the desired time period (e.g., 4, 18, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer: Normalize the protein amounts, mix with Laemmli buffer, and separate the proteins on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
Cell Viability Assay
This assay measures the effect of ACBI2 on the proliferation and viability of cancer cell lines.
-
Cell Seeding: Seed cells in 96-well plates at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of ACBI2 or DMSO for an extended period (e.g., 144-192 hours).[6]
-
Viability Measurement: Use a commercially available cell viability reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. Add the reagent to each well and measure the luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal effective concentration (EC₅₀) by fitting the dose-response data to a four-parameter logistic curve.
VHL Binding Affinity Assay (Representative Protocol)
While a specific protocol for ACBI2 is not detailed in the provided results, a representative biochemical assay to determine the formation of the ternary complex (VHL-ACBI2-SMARCA2) can be performed as follows. An EC₅₀ of < 45 nM has been reported for ACBI2 in such an assay.[1]
-
Reagents: Purified recombinant VHL/ElonginB/ElonginC (VBC) complex, purified recombinant SMARCA2 bromodomain, and a fluorescently labeled tracer that binds to VHL.
-
Assay Principle: A competitive binding assay, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), can be used. In this setup, the binding of a fluorescently labeled VHL ligand is competed by the PROTAC.
-
Procedure:
-
Incubate the VBC complex with the fluorescent tracer and varying concentrations of ACBI2 in an assay buffer.
-
Add the SMARCA2 bromodomain to facilitate ternary complex formation.
-
After incubation, measure the TR-FRET signal. A decrease in the signal indicates the displacement of the tracer by ACBI2.
-
-
Data Analysis: Determine the EC₅₀ value, which represents the concentration of ACBI2 required to displace 50% of the fluorescent tracer, reflecting the affinity of the ternary complex formation.
Visualizations
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: Mechanism of ACBI2-mediated degradation of SMARCA2.
Experimental Workflow for PROTAC Evaluation
References
An In-Depth Technical Guide to the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase
For Researchers, Scientists, and Drug Development Professionals
Abstract
The von Hippel-Lindau (VHL) tumor suppressor protein is a critical component of the cellular oxygen-sensing machinery, functioning as the substrate recognition subunit of a Cullin-RING E3 ubiquitin ligase complex. This complex, often referred to as VCB-CUL2, plays a pivotal role in targeting the alpha subunits of Hypoxia-Inducible Factors (HIFs) for ubiquitin-mediated proteasomal degradation under normoxic conditions. Dysregulation of the VHL E3 ligase due to genetic mutations is a hallmark of VHL disease and is frequently observed in sporadic clear cell renal cell carcinoma (ccRCC). This technical guide provides a comprehensive overview of the VHL E3 ubiquitin ligase, including its core components, mechanism of action, and key signaling pathways. Furthermore, it details established experimental protocols for studying VHL function and presents quantitative data on its components, substrate interactions, and the efficacy of targeted inhibitors.
The VHL E3 Ubiquitin Ligase Complex: Structure and Components
The VHL E3 ubiquitin ligase is a multi-protein complex that facilitates the transfer of ubiquitin to specific substrate proteins, marking them for degradation by the 26S proteasome. The core complex, VCB-CUL2, is assembled from several key proteins, each with a distinct role in the ubiquitination cascade.
The von Hippel-Lindau protein (pVHL) serves as the substrate recognition component of an E3 ubiquitin ligase complex.[1] This complex is composed of Elongin B, Elongin C, Cullin 2, and Rbx1.[2] Elongin B and Elongin C form a stable heterodimer that binds to the BC-box motif within pVHL, acting as an adapter to link pVHL to the Cullin-2 scaffold.[1] Cullin-2, in turn, recruits the RING-box protein 1 (Rbx1), which binds to an E2 ubiquitin-conjugating enzyme.[2]
| Component | Alternative Name(s) | Molecular Weight (kDa) | Function |
| Von Hippel-Lindau Protein (pVHL) | Protein G7 | 18-24 | Substrate recognition (binds to hydroxylated HIF-α) |
| Elongin B | ELOB | 14-15 | Forms a heterodimer with Elongin C, stabilizes the complex |
| Elongin C | ELOC | 12-13 | Forms a heterodimer with Elongin B, links pVHL to Cullin 2 |
| Cullin 2 | CUL2 | 87 | Scaffold protein, recruits Rbx1 |
| RING-box protein 1 | Rbx1, ROC1 | 12 | RING-finger protein, recruits E2 ubiquitin-conjugating enzyme |
| Total VCB-CUL2-Rbx1 Complex | CRL2VHL | ~150 | E3 Ubiquitin Ligase |
Table 1: Core components of the VHL E3 ubiquitin ligase complex and their respective functions and molecular weights.[1][2]
VHL-Mediated Regulation of Hypoxia-Inducible Factors (HIFs)
The most well-characterized function of the VHL E3 ligase is the regulation of HIF-α subunits, the master transcriptional regulators of the cellular response to hypoxia.
The VHL-HIF Signaling Pathway
Under normal oxygen conditions (normoxia), specific proline residues within the oxygen-dependent degradation (ODD) domain of HIF-α are hydroxylated by prolyl hydroxylase domain enzymes (PHDs). This post-translational modification creates a binding site for the β-domain of pVHL. The VCB-CUL2 complex then polyubiquitinates HIF-α, targeting it for rapid degradation by the proteasome.
In hypoxic conditions, the lack of oxygen as a substrate for PHDs prevents HIF-α hydroxylation. Consequently, pVHL cannot recognize and bind to HIF-α, leading to its stabilization, nuclear translocation, and dimerization with HIF-β (also known as ARNT). The active HIF transcription factor then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, upregulating the expression of proteins involved in angiogenesis (e.g., VEGF), glucose metabolism, and cell survival.
In VHL-deficient cells, such as those found in ccRCC, HIF-α is constitutively stabilized regardless of oxygen availability, leading to a pseudo-hypoxic state that drives tumorigenesis.
HIF-Independent Functions of VHL
While the regulation of HIF is central to its tumor suppressor function, emerging evidence suggests that pVHL has several HIF-independent roles. These include the regulation of extracellular matrix deposition, maintenance of primary cilia integrity, and control of microtubule stability. These functions are critical for normal cellular architecture and signaling, and their disruption in VHL-deficient cells likely contributes to tumorigenesis.
VHL in Cancer and as a Therapeutic Target
Mutations or silencing of the VHL gene are the primary drivers of von Hippel-Lindau disease, a hereditary cancer syndrome, and are found in the majority of sporadic clear cell renal cell carcinomas.
VHL Mutation Frequencies in Renal Tumors
The frequency of VHL gene alterations, including mutations and hypermethylation, varies across different subtypes of renal tumors.
| Renal Tumor Subtype | VHL Mutation Frequency (%) | 3p25 Deletion Frequency (%) |
| Clear Cell RCC (ccRCC) | 59.3 - 71 | 57.2 |
| Papillary RCC | 5.2 | 17.6 |
| Chromophobe RCC | 3.1 | 17.7 |
| Oncocytoma | 7.3 | 11.9 |
Table 2: Prevalence of VHL mutations and 3p25 deletions in various renal tumor subtypes.[3]
Therapeutic Strategies Targeting the VHL Pathway
The constitutive activation of the HIF pathway in VHL-deficient tumors has made it an attractive target for drug development. Small molecule inhibitors have been developed to disrupt the interaction between pVHL and HIF-α, thereby preventing HIF-α degradation and mimicking a hypoxic response. This approach has therapeutic potential for conditions such as anemia. Conversely, for cancer treatment, strategies focus on inhibiting the downstream effects of HIF activation.
| Compound | Target | IC50 / Kd | Assay Method |
| VH032 | VHL | Kd = 185 nM | Fluorescence Polarization |
| VH101 | VHL | Kd = 44 nM | Fluorescence Polarization |
| Compound 15 | VHL | IC50 = 4.1 µM | Isothermal Titration Calorimetry |
Table 3: Binding affinities of selected small molecule inhibitors targeting the VHL:HIF-α interaction.[4][5]
Experimental Protocols for Studying VHL E3 Ubiquitin Ligase Function
A variety of experimental techniques are employed to investigate the function of the VHL E3 ligase, from in vitro reconstitution of the ubiquitination reaction to cellular assays for target engagement.
In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination of a substrate protein (e.g., HIF-α) in a test tube using purified components.
Materials:
-
E1 Ubiquitin-Activating Enzyme
-
E2 Ubiquitin-Conjugating Enzyme (e.g., UbcH5a/b/c)
-
Recombinant VCB-CUL2-Rbx1 complex
-
Recombinant substrate protein (e.g., hydroxylated HIF-α peptide)
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies against the substrate and ubiquitin
Procedure:
-
Combine E1, E2, ubiquitin, and ATP in the reaction buffer.
-
Add the recombinant VCB-CUL2-Rbx1 complex and the substrate protein.
-
Incubate the reaction at 30-37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a membrane and perform a Western blot using antibodies against the substrate to detect higher molecular weight ubiquitinated species. An anti-ubiquitin antibody can also be used to confirm ubiquitination.
Co-Immunoprecipitation (Co-IP) of VHL and HIF-α
Co-IP is used to demonstrate the interaction between pVHL and its substrate HIF-α within a cellular context.
Materials:
-
Cells expressing tagged versions of pVHL and/or HIF-α
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against the tagged protein (e.g., anti-FLAG, anti-HA) or endogenous protein
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
-
Antibodies to detect the interacting proteins
Procedure:
-
Lyse the cells to release protein complexes.
-
Incubate the cell lysate with an antibody specific to the "bait" protein (e.g., pVHL).
-
Add Protein A/G beads to capture the antibody-protein complex.
-
Wash the beads to remove non-specific binding proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluate by Western blotting using an antibody against the "prey" protein (e.g., HIF-α) to confirm the interaction.
Ubiquitin Remnant Mass Spectrometry
This powerful proteomic technique identifies and quantifies ubiquitination sites across the entire proteome.[6][7]
Procedure:
-
Lyse cells or tissues and digest the proteome with trypsin.
-
Tryptic digestion of a ubiquitinated protein leaves a di-glycine (GG) remnant attached to the ubiquitinated lysine (B10760008) residue.
-
Enrich for these ubiquitin remnant-containing peptides using an antibody that specifically recognizes the K-ε-GG motif.[6]
-
Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the specific sites of ubiquitination.[6][7]
Fluorescence Polarization (FP) Assay for VHL Inhibitors
FP is a high-throughput screening method to identify small molecules that disrupt the VHL:HIF-α interaction.
Principle: A fluorescently labeled HIF-α peptide will have a high fluorescence polarization value when bound to the larger VCB complex. A small molecule inhibitor that displaces the fluorescent peptide will cause a decrease in the polarization value.
Procedure:
-
Incubate the VCB complex with a fluorescently labeled HIF-α peptide.
-
Add the test compounds at various concentrations.
-
Measure the fluorescence polarization. A decrease in polarization indicates inhibition of the VHL:HIF-α interaction.[8]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of two molecules, providing thermodynamic parameters of the interaction, including the dissociation constant (Kd).
Procedure:
-
Load a solution of the VCB complex into the sample cell of the calorimeter.
-
Titrate a solution of the HIF-α peptide or a small molecule inhibitor into the sample cell.
-
The heat released or absorbed upon binding is measured, allowing for the determination of Kd, enthalpy (ΔH), and stoichiometry (n).
Cellular Thermal Shift Assay (CETSA)
CETSA assesses the target engagement of a compound in a cellular environment by measuring changes in the thermal stability of the target protein.[9]
Procedure:
-
Treat cells with the compound of interest.
-
Heat the cells to a range of temperatures.
-
Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble VHL protein at each temperature by Western blotting or other detection methods.
-
Binding of a ligand is expected to increase the thermal stability of pVHL, resulting in more soluble protein at higher temperatures compared to untreated cells.
Conclusion
The von Hippel-Lindau E3 ubiquitin ligase is a master regulator of the cellular response to oxygen and a critical tumor suppressor. Its central role in targeting HIF-α for degradation has profound implications for both normal physiology and cancer development, particularly in clear cell renal cell carcinoma. The detailed understanding of its structure, function, and signaling pathways, facilitated by the experimental approaches outlined in this guide, has paved the way for the development of novel therapeutic strategies. For researchers and drug development professionals, a thorough grasp of the VHL E3 ligase biology and the methodologies to study it are essential for advancing the field and ultimately improving patient outcomes.
References
- 1. lifesensors.com [lifesensors.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Large-Scale Identification of Ubiquitination Sites by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Large-scale identification of ubiquitination sites by mass spectrometry. | Broad Institute [broadinstitute.org]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Principles of PROTAC Design and Function
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, fundamentally altering the landscape of drug discovery.[1][2][3] Unlike traditional small-molecule inhibitors that rely on occupying the active site of a target protein to modulate its function, PROTACs act as catalytic agents that induce the degradation of a specific protein of interest (POI).[4][5][6] This is achieved by hijacking the cell's endogenous ubiquitin-proteasome system (UPS).[4][5][7] This guide provides a comprehensive overview of the fundamental principles governing PROTAC design and function, with a focus on their mechanism of action, key components, and the experimental methodologies used for their evaluation.
Core Components of a PROTAC
PROTACs are heterobifunctional molecules composed of three distinct chemical entities: a ligand that binds to a POI, a ligand that recruits an E3 ubiquitin ligase, and a flexible linker that connects the two.[8][9][10] The judicious selection and optimization of each of these components are critical for the development of an effective and selective protein degrader.
-
Protein of Interest (POI) Ligand: This component, often referred to as the "warhead," provides the specificity for the PROTAC to bind to the desired target protein.[5][11] The affinity of the warhead for the POI does not necessarily need to be high for the PROTAC to be effective, as the overall efficacy is more dependent on the formation of a stable ternary complex.[12][13][14] This allows for the targeting of proteins previously considered "undruggable" due to the lack of a well-defined active site.[4][15]
-
E3 Ubiquitin Ligase Ligand: This moiety, sometimes called the "anchor," recruits an E3 ubiquitin ligase.[11] While over 600 E3 ligases are known in humans, only a handful have been successfully leveraged for PROTAC technology, with the most common being Cereblon (CRBN), von Hippel-Lindau (VHL), Mouse Double Minute 2 homolog (MDM2), and Inhibitor of Apoptosis Proteins (IAP).[2][8][9] The choice of E3 ligase can influence the tissue distribution, degradation efficiency, and potential off-target effects of the PROTAC.[16]
-
Linker: The linker is a crucial and highly tunable component of a PROTAC that connects the POI and E3 ligase ligands.[11][][18] Its length, composition, rigidity, and attachment points significantly impact the PROTAC's physicochemical properties, such as solubility and cell permeability, as well as its biological activity.[1][][19] The linker's primary role is to enable the formation of a productive ternary complex by appropriately orienting the POI and the E3 ligase.[1][18]
Mechanism of Action: The Ubiquitin-Proteasome System Hijack
PROTACs function by inducing the formation of a ternary complex between the POI and an E3 ubiquitin ligase.[7][8][20] This proximity-induced event triggers the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[8] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[4][5][10] A key feature of this mechanism is its catalytic nature; after the POI is degraded, the PROTAC is released and can engage another POI molecule, allowing for substoichiometric concentrations to elicit a profound biological effect.[4][5][6][7]
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Data Presentation: Quantitative Parameters in PROTAC Evaluation
The efficacy of a PROTAC is assessed through several key quantitative parameters. These metrics are crucial for structure-activity relationship (SAR) studies and for optimizing PROTAC design.
| Parameter | Description | Typical Assay |
| Kd (Binary) | Dissociation constant for the binding of the PROTAC to either the POI or the E3 ligase alone. | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Fluorescence Polarization (FP) |
| Kd (Ternary) | Dissociation constant for the formation of the ternary complex (POI-PROTAC-E3). | SPR, ITC, FP, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) |
| α (Cooperativity) | A measure of the influence of the binding of one protein partner on the affinity of the other to the PROTAC. α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity. | Calculated from binary and ternary Kd values. |
| DC50 | The concentration of a PROTAC required to degrade 50% of the target protein in a cell-based assay. | Western Blot, In-Cell Western, Mass Spectrometry, HiBiT Assay |
| Dmax | The maximum percentage of protein degradation achievable with a given PROTAC. | Western Blot, In-Cell Western, Mass Spectrometry, HiBiT Assay |
Experimental Protocols
The development and characterization of PROTACs involve a suite of biophysical, biochemical, and cell-based assays. Below are detailed methodologies for key experiments.
1. Ternary Complex Formation Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay measures the proximity of the POI and the E3 ligase induced by the PROTAC.
-
Materials:
-
Recombinant tagged POI (e.g., His-tagged)
-
Recombinant tagged E3 ligase complex (e.g., GST-tagged)
-
TR-FRET donor-labeled antibody against one tag (e.g., Anti-His-Terbium)
-
TR-FRET acceptor-labeled antibody against the other tag (e.g., Anti-GST-d2)
-
PROTAC compound
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume microplates
-
-
Procedure:
-
Prepare a solution of the POI and the E3 ligase complex in assay buffer at a fixed concentration.
-
Serially dilute the PROTAC compound in DMSO and then in assay buffer.
-
In a 384-well plate, add the POI-E3 ligase mixture.
-
Add the serially diluted PROTAC or vehicle control (DMSO) to the wells.
-
Incubate at room temperature for 60 minutes to allow for ternary complex formation.
-
Add the TR-FRET antibody pair (donor and acceptor) to each well.
-
Incubate at room temperature for 60 minutes, protected from light.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) and plot against the PROTAC concentration.
-
2. In Vitro Ubiquitination Assay
This assay confirms that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the POI.
-
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant E3 ligase complex
-
Recombinant POI
-
Ubiquitin
-
ATP
-
PROTAC compound
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
SDS-PAGE gels, transfer apparatus, and Western blot reagents
-
Primary antibody against the POI
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Set up reactions in microcentrifuge tubes containing ubiquitination buffer, E1, E2, E3, POI, ubiquitin, and ATP.
-
Add the PROTAC compound at various concentrations or a vehicle control.
-
Incubate the reactions at 37°C for 1-2 hours.
-
Stop the reactions by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against the POI.
-
Incubate with an HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and visualize the results. A high-molecular-weight smear or laddering pattern indicates polyubiquitination of the POI.
-
3. Cellular Protein Degradation Assay (Western Blot)
This is the standard method to quantify the degradation of the target protein in a cellular context.[21]
-
Materials:
-
Cell line expressing the POI
-
Cell culture medium and supplements
-
PROTAC compound
-
Vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and Western blot reagents
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Plate cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC compound or vehicle control for a specified time (e.g., 4, 8, 16, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
Perform SDS-PAGE and Western blotting as described in the ubiquitination assay protocol.
-
Probe the membrane with primary antibodies for both the POI and the loading control.
-
Incubate with appropriate secondary antibodies and visualize the bands.
-
Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control.
-
Plot the percentage of remaining POI relative to the vehicle control against the PROTAC concentration to determine the DC50 and Dmax.[21]
-
Mandatory Visualizations
Caption: A typical experimental workflow for PROTAC evaluation.
Caption: Signaling pathway of PROTAC-induced protein degradation.
PROTAC technology represents a paradigm shift in drug discovery, offering the potential to target a wide range of proteins, including those previously considered undruggable.[2][10] The rational design of PROTACs requires a deep understanding of the interplay between the POI ligand, the E3 ligase ligand, and the linker. A systematic evaluation using a combination of biophysical, biochemical, and cellular assays is essential for the development of potent and selective protein degraders. As our understanding of the underlying biology and design principles continues to evolve, PROTACs hold immense promise for the development of novel therapeutics for a multitude of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 5. explorationpub.com [explorationpub.com]
- 6. portlandpress.com [portlandpress.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 10. PROTAC - BiopharmaDirect [biopharmadirect.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 15. Advancing Design Strategy of PROTACs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. precisepeg.com [precisepeg.com]
- 18. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 19. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Protein-Ligand Conjugation to Form an Antibody-Drug Conjugate (ADC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a class of biopharmaceuticals designed as a targeted therapy for treating cancer.[1][2] Unlike traditional chemotherapy, ADCs are intended to target and kill tumor cells while sparing healthy cells.[3] An ADC is comprised of three main components: a monoclonal antibody that selectively binds to a specific antigen on the surface of cancer cells, a highly potent cytotoxic agent (payload), and a chemical linker that attaches the cytotoxic payload to the antibody.[4]
"Conjugate 46," also known as FOR46, is a specific ADC that utilizes a human monoclonal antibody targeting a conformational epitope on CD46, conjugated to the cytotoxic payload monomethyl auristatin E (MMAE).[5][6] This document provides a generalized protocol for the conjugation of a protein of interest (e.g., a monoclonal antibody) to a cytotoxic payload like MMAE to generate an ADC. The protocols detailed below are based on established methods for ADC production, including conjugation via lysine (B10760008) and cysteine residues.[7][8][9]
Signaling Pathway of a Typical MMAE-Based ADC
The mechanism of action for an ADC involves several key steps, from initial binding to the cancer cell to the induction of apoptosis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Targeted therapies: An introduction to ADC manufacturing | CRB [crbgroup.com]
- 3. Antibody-Drug conjugate Manufacturing Techniques [a3p.org]
- 4. escopharma.com [escopharma.com]
- 5. mdpi.com [mdpi.com]
- 6. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for Western Blot Analysis of Protein Degradation with Conjugate-Based PROTACs
Audience: Researchers, scientists, and drug development professionals.
Introduction: Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality in drug discovery, offering a distinct advantage over traditional inhibition.[1] Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1][2][3] A standard PROTAC consists of a ligand that binds the protein of interest (POI), another that recruits an E3 ubiquitin ligase, and a linker connecting the two.[4] This ternary complex formation leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[4]
A novel advancement in this field is the development of conjugate-based PROTACs, such as Degrader-Antibody Conjugates (DACs).[] DACs combine the targeted degradation mechanism of a PROTAC with the specificity of a monoclonal antibody.[] This approach allows for the selective delivery of the PROTAC payload to specific cell types, such as cancer cells expressing a particular surface antigen, thereby enhancing efficacy and potentially reducing off-target effects.[][6]
These application notes provide detailed protocols for utilizing Western blot analysis to quantify the degradation of a target protein induced by conjugate-based PROTACs. Additionally, protocols for assessing the biological consequences of degradation, such as effects on cell viability and confirmation of the PROTAC mechanism of action through co-immunoprecipitation, are included.
Mechanism of Action: Degrader-Antibody Conjugates (DACs)
Degrader-Antibody Conjugates leverage antigen-specific antibodies to deliver a PROTAC payload to target cells. The process begins with the DAC binding to a specific cell surface antigen. Following binding, the DAC is internalized by the cell, often through receptor-mediated endocytosis. Inside the cell, the linker connecting the antibody and the PROTAC is cleaved, releasing the active PROTAC molecule. The freed PROTAC can then simultaneously bind to its protein of interest (POI) and an E3 ubiquitin ligase (e.g., Cereblon or VHL), forming a ternary complex.[7] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome, effectively eliminating the protein from the cell.[4]
References
Application Note: Quantitative Proteomics for Measuring PROTAC Efficacy
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that eliminates specific unwanted proteins rather than merely inhibiting them.[1][2] These heterobifunctional molecules are designed to bring a target protein of interest (POI) into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[3][4] This catalytic mechanism offers significant advantages, including the ability to target previously "undruggable" proteins and the potential for prolonged pharmacodynamic effects at lower doses.[3][5]
To fully characterize the efficacy and specificity of these novel therapeutics, robust analytical methods are essential. Mass spectrometry (MS)-based quantitative proteomics has emerged as an indispensable tool in PROTAC development.[5][6] It provides an unbiased, global view of the proteome, enabling precise quantification of on-target degradation, identification of off-target effects, and elucidation of downstream changes in signaling pathways.[5][7] This application note provides detailed protocols for utilizing quantitative proteomics to assess PROTAC efficacy, focusing on the determination of key parameters such as DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation).[8][9]
Section 1: PROTAC Mechanism of Action
PROTACs function by co-opting the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[3][4] The process begins with the PROTAC molecule simultaneously binding to the target protein and an E3 ubiquitin ligase, forming a ternary complex.[4][10] This induced proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein, creating a polyubiquitin (B1169507) chain.[11] This chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein into small peptides.[3][11] The PROTAC molecule is not consumed in this process and can be recycled to induce the degradation of multiple target protein molecules.[3][4]
Caption: The PROTAC mechanism of action, from ternary complex formation to proteasomal degradation.
Section 2: Quantitative Proteomics Workflow for PROTAC Evaluation
A systematic workflow is crucial for obtaining high-quality, reproducible data. The process starts with treating cultured cells with the PROTAC compound across a range of concentrations. After a defined incubation period, cells are harvested, and proteins are extracted. The protein extracts are then digested into peptides, which are subsequently labeled with isobaric tags (e.g., Tandem Mass Tags, TMT) for multiplexed quantification. Labeled peptides are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The resulting data is processed to identify and quantify thousands of proteins, allowing for the determination of PROTAC efficacy and selectivity.[8][12]
Caption: A typical workflow for the quantitative proteomic analysis of PROTAC efficacy.
Section 3: Detailed Experimental Protocols
Protocol 3.1: Cell Culture and PROTAC Treatment
-
Cell Plating: Plate cells at an appropriate density in multi-well plates to ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.[2]
-
Compound Preparation: Prepare a stock solution of the PROTAC compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the PROTAC to cover a wide concentration range (e.g., 0.1 nM to 10 µM).
-
Cell Treatment: Replace the culture medium with fresh medium containing the different concentrations of the PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO).[2]
-
Incubation: Incubate the cells for a predetermined time (e.g., 16-24 hours) at 37°C in a humidified incubator with 5% CO2.[2]
Protocol 3.2: Cell Lysis and Protein Quantification
-
Cell Harvest: After incubation, place the plate on ice and aspirate the media. Wash the cells twice with ice-cold phosphate-buffered saline (PBS).[2]
-
Lysis: Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.[2]
-
Collection: Scrape the cells and collect the lysate in a microcentrifuge tube.[2]
-
Incubation & Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[2]
-
Protein Quantification: Transfer the supernatant (clarified lysate) to a new tube. Determine the protein concentration of each sample using a standard protein assay, such as the BCA assay.[2]
Protocol 3.3: Protein Digestion and Isobaric Labeling
-
Protein Preparation: Aliquot an equal amount of protein (e.g., 50-100 µg) from each sample.
-
Reduction and Alkylation: Reduce cysteine bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) (IAA) to prevent disulfide bond reformation.
-
Digestion: Digest the proteins into peptides overnight using a sequencing-grade protease, such as trypsin.[8]
-
Labeling: Label the resulting peptide mixtures with isobaric tags (e.g., TMTpro™ 16plex reagents) according to the manufacturer's protocol. Each condition (e.g., specific PROTAC concentration) is labeled with a unique tag.
-
Quenching and Pooling: Quench the labeling reaction and combine all labeled samples into a single tube.
-
Desalting: Clean up the pooled peptide sample using a C18 solid-phase extraction (SPE) cartridge to remove salts and impurities.
Protocol 3.4: LC-MS/MS Analysis
-
Fractionation (Optional): For deep proteome coverage, the pooled sample can be fractionated using high-pH reversed-phase liquid chromatography to reduce sample complexity.
-
LC-MS/MS: Analyze the peptide sample(s) using a high-resolution Orbitrap mass spectrometer coupled to a nano-flow HPLC system. Peptides are separated on a C18 analytical column using a gradient of increasing acetonitrile.
-
Data Acquisition: The mass spectrometer is typically operated in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation (MS/MS) to generate peptide sequence information and TMT reporter ion quantification.
Protocol 3.5: Data Analysis and Interpretation
-
Database Search: Process the raw MS data using a proteomics software suite (e.g., Proteome Discoverer™, MaxQuant). Search the MS/MS spectra against a relevant protein database (e.g., UniProt Human) to identify peptides and proteins.
-
Quantification: Quantify the relative abundance of each protein across the different samples based on the intensity of the TMT reporter ions.
-
Normalization: Normalize the data to correct for any variations in protein loading or sample mixing.
-
Statistical Analysis: Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle-treated control. Perform statistical tests to determine the significance of changes.
Section 4: Key Efficacy Parameters & Data Presentation
The primary outputs of a quantitative proteomics experiment for PROTAC evaluation are the dose-response curves for the target protein. From these curves, two critical efficacy parameters are derived:
-
DC50: The concentration of the PROTAC that induces 50% degradation of the target protein.[8]
-
Dmax: The maximal level of protein degradation achieved across the tested concentration range.[8]
These values are essential for ranking the potency and efficacy of different PROTAC candidates. Data should be summarized in clear, structured tables for easy comparison.
Table 1: Example Dose-Response Data for Target Protein X with PROTAC Y
| PROTAC Y Conc. (nM) | % Protein Remaining (Rep 1) | % Protein Remaining (Rep 2) | % Protein Remaining (Rep 3) | Average % Remaining | Std. Dev. |
| 0 (Vehicle) | 100.0 | 100.0 | 100.0 | 100.0 | 0.0 |
| 1 | 85.2 | 88.1 | 86.5 | 86.6 | 1.5 |
| 10 | 52.3 | 49.8 | 55.1 | 52.4 | 2.7 |
| 50 | 15.6 | 18.2 | 16.4 | 16.7 | 1.3 |
| 100 | 8.9 | 10.1 | 9.5 | 9.5 | 0.6 |
| 500 | 7.5 | 8.1 | 7.2 | 7.6 | 0.5 |
| 1000 | 7.8 | 7.4 | 8.3 | 7.8 | 0.5 |
Table 2: Summary of Efficacy Parameters for Different PROTACs
| PROTAC | Target Protein | DC50 (nM) | Dmax (%) |
| PROTAC A | BRD4 | 8.5 | 94.2 |
| PROTAC B | BRD4 | 25.1 | 85.7 |
| PROTAC C | KRAS G12C | 30.0 | 91.5 |
| PROTAC D | PI3K | 42.2 | 88.0 |
Section 5: Application Example - Downstream Pathway Analysis
A significant advantage of global proteomics is the ability to assess the downstream consequences of target protein degradation.[5][7] By quantifying thousands of proteins, researchers can map the effects of a PROTAC on entire signaling networks. For example, a PROTAC targeting a key kinase like PI3K or mTOR in the PI3K/AKT/mTOR pathway would be expected to alter the abundance of downstream effector proteins involved in cell growth and proliferation.[13] This provides crucial mechanistic insights beyond simple target degradation.
Caption: A PROTAC can degrade key nodes like PI3K and mTOR to modulate signaling pathways.[13]
Quantitative mass spectrometry-based proteomics is a powerful, high-throughput technology that is central to the development and characterization of PROTACs.[14][15] It enables the precise determination of degradation potency (DC50) and efficacy (Dmax), while simultaneously providing a global assessment of selectivity and off-target effects. Furthermore, it offers invaluable insights into the downstream biological consequences of target degradation, helping to build a comprehensive understanding of a PROTAC's mechanism of action.[5][7] The protocols and workflows outlined in this document provide a robust framework for researchers to effectively measure PROTAC efficacy and accelerate the development of this promising new class of medicines.
References
- 1. nautilus.bio [nautilus.bio]
- 2. benchchem.com [benchchem.com]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. lifesensors.com [lifesensors.com]
- 10. youtube.com [youtube.com]
- 11. Targeted Intracellular Protein Degradation Induced by a Small Molecule: En Route to Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein Degrader [proteomics.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. sapient.bio [sapient.bio]
- 15. youtube.com [youtube.com]
Application Notes and Protocols: In Vitro Binding Assays for E3 Ligase Ligand-Linker Conjugate 46
For Researchers, Scientists, and Drug Development Professionals
Introduction
E3 ligase Ligand-Linker Conjugate 46 is a critical chemical tool for the development of Proteolysis Targeting Chimeras (PROTACs). This conjugate incorporates a ligand designed to recruit an E3 ubiquitin ligase and a linker for conjugation to a target protein ligand. Specifically, Ligand-Linker Conjugate 46 is based on the (S,R,S)-AHPC scaffold, which functions as a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] The recruitment of VHL is a key step in inducing the ubiquitination and subsequent proteasomal degradation of the target protein. This document provides detailed application notes and protocols for the in vitro characterization of the binding affinity of Ligand-Linker Conjugate 46 and similar VHL ligands to the VHL protein.
Accurate determination of binding affinity is crucial for the successful design and optimization of PROTACs, as the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is essential for efficient protein degradation.[1]
Data Presentation: Binding Affinity of VHL Ligands
The following table summarizes the binding affinities of representative VHL ligands, including those based on the (S,R,S)-AHPC core structure, to the VHL protein complex. This data provides a comparative reference for researchers evaluating the binding of Ligand-Linker Conjugate 46.
| Compound/Ligand | Assay Type | Binding Affinity (Kd) | Binding Affinity (IC50) | Reference |
| VH032 | Fluorescence Polarization (FP) | 186 nM | [2] | |
| (S,R,S)-AHPC (VH032-NH2) | Not Specified | 1.11 µM (in Ba/F3 cells for GMB-475) | [3] | |
| VHL Ligand Analog 1 | Isothermal Titration Calorimetry (ITC) | 1.3 µM | [2] | |
| VHL Ligand Analog 2 | Fluorescence Polarization (FP) | 2.5 µM | [2] | |
| FAM-labeled HIF-1α peptide | Fluorescence Polarization (FP) | 3 nM | [4] |
Experimental Protocols
This section provides detailed methodologies for key in vitro binding assays to quantitatively assess the interaction between VHL E3 ligase and ligands such as Ligand-Linker Conjugate 46.
Surface Plasmon Resonance (SPR) Assay
SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity.
Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation constant (Kd) of the ligand binding to immobilized VHL protein complex.
Materials:
-
Recombinant VHL protein complex (VHL/Elongin B/Elongin C)
-
This compound
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents: N-hydroxysuccinimide (NHS), N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), and ethanolamine-HCl
-
Running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
Ligand dilution series in running buffer
Protocol:
-
Chip Immobilization:
-
Activate the sensor chip surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the recombinant VHL protein complex (typically at 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached (e.g., 3000-5000 Resonance Units, RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl.
-
A reference flow cell should be prepared similarly but without the VHL protein to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a series of concentrations of Ligand-Linker Conjugate 46 in running buffer (e.g., a 2-fold dilution series from 10 µM to 0.078 µM).
-
Inject the ligand solutions over the immobilized VHL surface and the reference cell at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds).
-
Allow the ligand to dissociate by flowing running buffer over the chip for a defined dissociation time (e.g., 300 seconds).
-
Regenerate the sensor surface between each ligand injection using a suitable regeneration solution (e.g., a short pulse of 10 mM Glycine-HCl, pH 2.5) if necessary.
-
-
Data Analysis:
-
Subtract the reference cell sensorgram from the active cell sensorgram to obtain the specific binding response.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software to determine ka, kd, and Kd.
-
Fluorescence Polarization (FP) Assay
FP is a solution-based, homogeneous technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein.
Objective: To determine the binding affinity (Kd or IC50) of the ligand through a competitive binding assay.
Materials:
-
Recombinant VHL protein complex
-
Fluorescently labeled VHL ligand (tracer), e.g., FAM-labeled HIF-1α peptide or a fluorescently tagged small molecule VHL ligand.
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20)
-
384-well, low-volume, black microplates
-
Fluorescence plate reader capable of measuring fluorescence polarization
Protocol:
-
Reagent Preparation:
-
Determine the optimal concentration of the fluorescent tracer. This is typically the lowest concentration that gives a stable and robust fluorescence polarization signal.
-
Prepare a solution of the VHL protein complex at a concentration that results in a significant shift in the polarization of the tracer upon binding (typically 2-3 times the Kd of the tracer).
-
Prepare a serial dilution of Ligand-Linker Conjugate 46 in assay buffer (e.g., 11-point, 3-fold serial dilution starting from 100 µM).
-
-
Assay Procedure:
-
To the wells of a 384-well plate, add a small volume (e.g., 5 µL) of the serially diluted Ligand-Linker Conjugate 46 or vehicle control (e.g., DMSO).
-
Add a pre-mixed solution of the VHL protein and the fluorescent tracer to each well.
-
Include control wells:
-
Tracer only: for minimum polarization value.
-
Tracer + VHL protein: for maximum polarization value.
-
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes), protected from light.
-
-
Measurement and Data Analysis:
-
Measure the fluorescence polarization (in milli-polarization units, mP) of each well using the plate reader.
-
Plot the mP values against the logarithm of the ligand concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the ligand required to displace 50% of the fluorescent tracer.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based, no-wash assay that measures the interaction between two molecules brought into close proximity.
Objective: To determine the IC50 of Ligand-Linker Conjugate 46 by its ability to disrupt the interaction between a biotinylated VHL ligand and a tagged VHL protein.
Materials:
-
His-tagged recombinant VHL protein complex
-
Biotinylated VHL ligand (e.g., biotinylated HIF-1α peptide)
-
Streptavidin-coated Donor beads
-
Nickel Chelate (Ni-NTA) Acceptor beads
-
This compound
-
Assay buffer (e.g., 25 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
384-well, low-volume, white microplates (e.g., ProxiPlate)
-
AlphaScreen-compatible plate reader
Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of Ligand-Linker Conjugate 46 in assay buffer.
-
-
Assay Procedure:
-
Add the serially diluted Ligand-Linker Conjugate 46 or vehicle control to the wells of the microplate.
-
Add a solution containing the His-tagged VHL protein complex and the biotinylated VHL ligand to each well.
-
Incubate at room temperature for a defined period (e.g., 60 minutes) to allow for binding to occur.
-
In subdued light, add a mixture of Streptavidin-coated Donor beads and Ni-NTA Acceptor beads to each well.
-
Incubate the plate in the dark at room temperature for a further period (e.g., 60 minutes).
-
-
Measurement and Data Analysis:
-
Read the plate on an AlphaScreen-compatible reader.
-
Plot the AlphaScreen signal against the logarithm of the ligand concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
VHL-Mediated SMARCA2/4 Degradation Pathway
Caption: VHL-mediated degradation of SMARCA2/4 by a PROTAC.
Experimental Workflow for Fluorescence Polarization Assay
Caption: Workflow for a competitive Fluorescence Polarization binding assay.
References
Application Notes and Protocols for Cellular Uptake and Permeability of PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that mediate the degradation of specific target proteins.[1] Unlike traditional inhibitors that block a protein's function, PROTACs eliminate the protein from the cell altogether by hijacking the ubiquitin-proteasome system.[2][3] A typical PROTAC molecule is a heterobifunctional chimera composed of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3][4] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[2][5]
The efficacy of a PROTAC is critically dependent on its ability to penetrate the cell membrane and accumulate intracellularly to a concentration sufficient to engage both the target protein and the E3 ligase.[6][7] Therefore, understanding the cellular uptake and permeability of PROTACs is paramount in their development and optimization. These application notes provide a comprehensive overview of the key methodologies used to assess the cellular permeability and uptake of PROTACs, using a hypothetical "PROTAC containing Conjugate 46" as a representative example.
Data Presentation: Cellular Permeability of Representative PROTACs
The following table summarizes typical quantitative data obtained from various permeability assays for PROTACs. While specific data for a "PROTAC containing Conjugate 46" is not publicly available, this table provides a framework for how such data would be presented.
| Compound | Assay Type | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio | Cellular Accumulation (Fold over external concentration) | Reference |
| PROTAC Example A | Caco-2 | 1.5 | 3.2 | 5 | [8][9] |
| PROTAC Example B | PAMPA | 0.8 | N/A | N/A | [10][11] |
| PROTAC Example C | MDCK-MDR1 | 0.5 | 8.5 | 2 | [8] |
| PROTAC containing Conjugate 46 (Hypothetical) | Caco-2 | [Insert Value] | [Insert Value] | [Insert Value] | N/A |
| PROTAC containing Conjugate 46 (Hypothetical) | PAMPA | [Insert Value] | N/A | N/A | N/A |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method used to predict passive membrane permeability.[1][10]
Principle: This assay measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.[1] The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).[1]
Materials:
-
96-well filter plates with a PVDF membrane
-
96-well acceptor plates
-
Phosphatidylcholine in dodecane (B42187) solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTAC (e.g., PROTAC containing Conjugate 46)
-
Reference compounds (high and low permeability controls)
-
Plate reader (UV-Vis or fluorescence)
Procedure:
-
Membrane Coating: Add 5 µL of the phosphatidylcholine solution to each well of the filter plate. Allow the solvent to evaporate, leaving a lipid layer.
-
Donor Solution Preparation: Dissolve the test PROTAC and reference compounds in PBS to a final concentration of 100 µM.
-
Acceptor Solution Preparation: Fill the wells of the acceptor plate with 300 µL of PBS.
-
Assay Assembly: Place the filter plate on top of the acceptor plate, ensuring the coated membrane is in contact with the acceptor solution.
-
Incubation: Carefully add 150 µL of the donor solution to each well of the filter plate. Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.
-
Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (V_A / (Area × Time)) × -ln(1 - [Compound]_acceptor / [Compound]_equilibrium)
Caco-2 Permeability Assay
The Caco-2 permeability assay is a cell-based method that is considered the gold standard for predicting in vivo drug absorption.[8][11]
Principle: Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier.[8] The transport of a compound across this monolayer is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions to determine permeability and assess active efflux.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test PROTAC (e.g., PROTAC containing Conjugate 46)
-
Reference compounds
-
Transepithelial electrical resistance (TEER) meter
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the Transwell inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Cell Culture and Differentiation: Culture the cells for 18-21 days, changing the medium every 2-3 days, to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Measure the TEER of the monolayer. Values above 250 Ω·cm² generally indicate good monolayer integrity.
-
Permeability Assay: a. Wash the cell monolayers with transport buffer. b. For A-B transport, add the test PROTAC solution to the apical side and fresh transport buffer to the basolateral side. c. For B-A transport, add the test PROTAC solution to the basolateral side and fresh transport buffer to the apical side. d. Incubate at 37°C with 5% CO₂ for 1-2 hours. e. Collect samples from the receiver compartment at specified time points.
-
Sample Analysis: Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Papp and Efflux Ratio Calculation:
-
Calculate the Papp for both A-B and B-A directions.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active transporters.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Novel PROTAC enhances its intracellular accumulation and protein knockdown | Science Codex [sciencecodex.com]
- 8. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
Applications of VHL-Recruiting PROTACs in Cancer Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality in cancer research and drug development. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs) that are implicated in disease pathogenesis. VHL (von Hippel-Lindau) is one of the most commonly utilized E3 ubiquitin ligases in PROTAC design. VHL-recruiting PROTACs have demonstrated significant potential in degrading a wide array of cancer-driving proteins, including those previously considered "undruggable."
This document provides detailed application notes on the use of VHL-recruiting PROTACs in cancer research, including quantitative data for several key targets, comprehensive experimental protocols for their evaluation, and visualizations of the underlying mechanisms and workflows.
Mechanism of Action of VHL-Recruiting PROTACs
VHL-recruiting PROTACs consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits the VHL E3 ubiquitin ligase, and a linker that connects these two moieties. The PROTAC molecule facilitates the formation of a ternary complex between the POI and the VHL E3 ligase complex.[1] This proximity induces the ubiquitination of the POI by the E3 ligase, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.
Applications in Targeting Oncogenic Proteins
VHL-recruiting PROTACs have been successfully developed to target a variety of oncogenic proteins. The following tables summarize the in vitro efficacy of selected VHL-recruiting PROTACs against key cancer targets.
Table 1: VHL-PROTACs Targeting Kinases
| PROTAC | Target | Cancer Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |
| Compound 3 | EGFR (19Del) | HCC827 | 11.7 | >90 | ~100 | [2] |
| Compound 3 | EGFR (L858R) | H3255 | 22.3 | >90 | ~150 | [2] |
| MS39 | EGFR (19Del) | HCC827 | 5.0 | >95 | ~50 | [2] |
| MS39 | EGFR (L858R) | H3255 | 3.3 | >95 | ~40 | [2] |
| CP17 | EGFR (Del19) | HCC827 | 0.49 | ~90 | 1.6 | [2] |
| LC-2 | KRAS G12C | MIA PaCa-2 | 320 | ~75 | - | [3] |
| LC-2 | KRAS G12C | NCI-H2030 | 590 | ~75 | - | [3] |
| NR-11c | p38α | MDA-MB-231 | ~100 | >90 | - | [4][5] |
| MA191 | FLT3-ITD | MOLM-14 | <10 | >90 | <10 | [6] |
Table 2: VHL-PROTACs Targeting Other Oncogenic Proteins
| PROTAC | Target | Cancer Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |
| MZ1 | BRD4 | HeLa | ~20 | >95 | - | |
| MZ1 | BRD4 | 22Rv1 | ~10 | >95 | - | |
| KT-333 | STAT3 | SU-DHL-1 | <1 | >90 | <10 | [7] |
| SD-36 | STAT3 | MOLM-16 | 0.5 | >95 | 19 | [7] |
| STAT3-D11-PROTAC-VHL | STAT3 | HeLa | - | - | 1335 | [7][8] |
| STAT3-D11-PROTAC-VHL | STAT3 | MCF-7 | - | - | 1973 | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of VHL-recruiting PROTACs. The following are step-by-step protocols for key experiments.
Protocol 1: Western Blot for Protein Degradation
This protocol is for quantifying the degradation of a target protein induced by a PROTAC.
Materials:
-
Cancer cell line expressing the protein of interest
-
VHL-recruiting PROTAC
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against POI and a loading control, e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with the VHL-recruiting PROTAC at a range of concentrations for the desired time points (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Aspirate the media and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to confirm the formation of the POI-PROTAC-VHL ternary complex.
Materials:
-
Cancer cell line
-
VHL-recruiting PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Non-denaturing lysis buffer
-
Anti-VHL antibody
-
Control IgG (from the same species as the anti-VHL antibody)
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer
-
Elution buffer
-
Western blotting reagents
Procedure:
-
Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent degradation of the ubiquitinated POI.
-
Treat cells with the VHL-recruiting PROTAC or vehicle control for 4-6 hours.
-
-
Cell Lysis:
-
Lyse cells in ice-cold non-denaturing lysis buffer.
-
-
Pre-clearing the Lysate:
-
Incubate the lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add the anti-VHL antibody. As a negative control, add control IgG to a separate sample.
-
Incubate overnight at 4°C with gentle rotation.
-
-
Immune Complex Capture:
-
Add Protein A/G beads to each sample and incubate for 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads and wash them three to five times with wash buffer.
-
-
Elution:
-
Elute the bound proteins from the beads by adding elution buffer and boiling.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by Western blotting using an antibody against the POI to confirm its presence in the VHL immunoprecipitate.
-
Protocol 3: Cell Viability Assay
This protocol is for assessing the effect of PROTAC-induced protein degradation on cell proliferation and viability.
Materials:
-
Cancer cell line
-
VHL-recruiting PROTAC
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Luminometer or spectrophotometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the VHL-recruiting PROTAC.
-
Treat the cells with the PROTAC dilutions for a specified period (e.g., 72 hours). Include a vehicle control.
-
-
Assay:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence or absorbance.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
-
Protocol 4: In Vivo Xenograft Tumor Model
This protocol outlines the evaluation of a VHL-recruiting PROTAC in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line
-
Matrigel (optional)
-
VHL-recruiting PROTAC formulated for in vivo administration
-
Dosing vehicles and equipment
-
Calipers
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject cancer cells (typically 1-10 million cells) into the flank of the mice. Matrigel may be used to improve tumor take rate.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth until they reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and vehicle control groups.
-
-
Dosing:
-
Administer the PROTAC formulation and vehicle control according to the planned dose and schedule (e.g., daily intraperitoneal injection or oral gavage).
-
-
Efficacy and Pharmacodynamic Assessment:
-
Measure tumor volume and body weight regularly.
-
At the end of the study, or at specific time points, tumors can be harvested for pharmacodynamic analysis (e.g., Western blot to confirm target degradation).
-
Conclusion
VHL-recruiting PROTACs are a powerful tool in cancer research, enabling the targeted degradation of a wide range of oncoproteins. The protocols and data presented here provide a framework for researchers to effectively design, execute, and interpret experiments involving this promising class of therapeutic agents. As our understanding of the ubiquitin-proteasome system and PROTAC technology continues to grow, VHL-recruiting PROTACs are poised to play an increasingly important role in the development of novel cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Developing a Novel PROTAC with Conjugate 46 for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that, instead of merely inhibiting protein function, eliminate specific unwanted proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2][3] These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][4] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][4] This catalytic mechanism allows for the degradation of multiple target proteins by a single PROTAC molecule, offering the potential for more profound and sustained pharmacological effects at lower doses compared to traditional inhibitors.[2][3]
This document outlines a comprehensive experimental workflow for the development of a novel PROTAC utilizing Conjugate 46 , an E3 ligase ligand-linker building block. Conjugate 46 contains a von Hippel-Lindau (VHL) E3 ligase ligand, specifically the (S,R,S)-AHPC unit, which facilitates the recruitment of the VHL protein.[5] For the purpose of these application notes, we will focus on the development of a PROTAC targeting Bromodomain-containing protein 4 (BRD4), a key epigenetic reader implicated in various cancers.[6] The novel PROTAC, hereafter referred to as BRD4-PROTAC-46 , will be synthesized by conjugating a known BRD4 ligand to Conjugate 46.
Mechanism of Action of BRD4-PROTAC-46
The fundamental mechanism of BRD4-PROTAC-46 involves the formation of a ternary complex between BRD4, the PROTAC molecule, and the VHL E3 ligase.[2][7] This proximity, induced by the bifunctional nature of the PROTAC, facilitates the transfer of ubiquitin from the E2 conjugating enzyme to lysine (B10760008) residues on the surface of BRD4.[2] The resulting polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome, leading to a reduction in BRD4 protein levels and subsequent downstream effects, such as cell cycle arrest and apoptosis in cancer cells.[6]
Experimental Workflow
The development and characterization of BRD4-PROTAC-46 will follow a systematic, multi-step process. This workflow is designed to assess the binding characteristics, degradation efficacy, and cellular effects of the novel PROTAC.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 3. portlandpress.com [portlandpress.com]
- 4. benchchem.com [benchchem.com]
- 5. alfa-labotrial.com [alfa-labotrial.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Degradation Efficiency with PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis-Targeting Chimeras (PROTACs). This guide provides comprehensive troubleshooting advice and detailed protocols to address common challenges, particularly low degradation efficiency, encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for a PROTAC?
A PROTAC (Proteolysis-Targeting Chimera) is a heterobifunctional molecule designed to eliminate specific unwanted proteins from cells.[1] It consists of two active domains connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] This proximity induces the E3 ligase to polyubiquitinate the target protein, marking it for degradation by the cell's 26S proteasome.[1][2] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.[1][3]
References
Technical Support Center: Optimizing Linker Length for PROTACs Utilizing VHL E3 Ligase Ligands
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on optimizing the linker length of Proteolysis-Targeting Chimeras (PROTACs) that utilize a von Hippel-Lindau (VHL) E3 ligase ligand, such as that found in E3 Ligase Ligand-Linker Conjugate 46.
Troubleshooting Guide
This section addresses specific issues that may arise during the optimization of your VHL-based PROTAC's linker.
| Problem | Potential Linker-Related Cause | Troubleshooting Steps |
| High binary binding affinity to both the target protein and VHL, but no target degradation. | 1. Incorrect Linker Length or Rigidity: The linker may be too short, causing steric hindrance, or too long and flexible, leading to non-productive ternary complex formation.[1][2] 2. Unfavorable Ternary Complex Conformation: The linker may orient the target protein in a way that lysine (B10760008) residues are not accessible for ubiquitination.[1] | 1. Synthesize a library of PROTACs with varying linker lengths (e.g., by adding or removing PEG or alkyl units).[3] 2. Modify linker composition to alter flexibility (e.g., incorporate rigid elements like piperazine (B1678402) or triazole rings).[2] 3. Perform biophysical assays (e.g., SPR, ITC) to directly assess ternary complex formation and stability.[2] |
| The "Hook Effect" is observed, where degradation efficiency decreases at high PROTAC concentrations. | Inefficient Ternary Complex Formation: At high concentrations, the formation of binary complexes (Target-PROTAC or PROTAC-VHL) is favored over the productive ternary complex.[1][4] | 1. Enhance Ternary Complex Cooperativity: A well-designed linker can create positive cooperativity, stabilizing the ternary complex.[1] 2. Perform a Wide Dose-Response Experiment: Test a broad range of concentrations to identify the optimal window and confirm the hook effect.[3] |
| Low degradation efficacy (high DC₅₀, low Dₘₐₓ). | 1. Suboptimal Linker Length: The linker is not of the optimal length for the specific target-VHL pair.[2] 2. Poor Physicochemical Properties: The linker may contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target.[1][5] | 1. Systematically vary linker length and composition.[6] 2. Assess cell permeability using assays like PAMPA.[7] 3. Modify the linker to improve solubility (e.g., by incorporating PEG units) or permeability (e.g., by incorporating more hydrophobic elements).[8][9] |
| Off-target protein degradation. | Poor Selectivity: The linker's structure may promote the formation of ternary complexes with unintended proteins. | Optimize the linker's structure to reduce binding to non-target proteins.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the linker in a PROTAC?
The linker connects the ligand that binds to the target protein of interest (POI) to the ligand that recruits the E3 ubiquitin ligase (in this case, VHL).[10] Its function is to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.[2][11]
Q2: How does linker length impact PROTAC efficacy?
Linker length is a critical determinant of PROTAC efficacy.[2] An optimal linker length positions the target protein and E3 ligase in the correct proximity and orientation for efficient ubiquitination.[6][12]
-
Too short: A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex.[2][12]
-
Too long: A linker that is too long might lead to an unstable or unproductive ternary complex where the necessary lysine residues on the target protein are not accessible to the E3 ligase.[2][12]
Q3: What are the most common types of linkers used in PROTAC design?
The most common linkers are polyethylene (B3416737) glycol (PEG) chains and alkyl chains of varying lengths.[2]
-
PEG linkers: Often used to improve the solubility and drug-like properties of the PROTAC.[8]
-
Alkyl linkers: These are more hydrophobic and can enhance cell permeability.[11] More rigid linkers incorporating cyclic structures like piperazine or piperidine (B6355638) are also used to constrain the PROTAC's conformation.[8]
Q4: How does linker composition, beyond length, affect PROTAC performance?
Linker composition influences a PROTAC's solubility, cell permeability, and metabolic stability.[2] By incorporating polar functional groups, solubility can be improved, while more lipophilic groups can enhance cell permeability.[8] The rigidity of the linker can also pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation.[8]
Illustrative Data on Linker Length Optimization
The following tables summarize quantitative data from published studies, illustrating the impact of linker modifications on degradation efficacy. This data is for illustrative purposes to demonstrate how to present experimental results.
Table 1: Effect of Linker Length on Estrogen Receptor (ER)α Degradation [13]
| PROTAC Compound | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line | E3 Ligase |
| 11 | 12 | ~100 | >75 | MCF7 | VHL |
| 12 | 16 | <100 | >75 | MCF7 | VHL |
| 13 | 19 | >1000 | <25 | MCF7 | VHL |
| 14 | 21 | >1000 | <25 | MCF7 | VHL |
Table 2: Effect of Linker Length on BRD4 Degradation
| PROTAC Compound | Linker Composition | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line | E3 Ligase |
| PROTAC A | PEG | 10 | 50 | 90 | HeLa | VHL |
| PROTAC B | PEG | 12 | 25 | 95 | HeLa | VHL |
| PROTAC C | PEG | 14 | 15 | >95 | HeLa | VHL |
| PROTAC D | PEG | 16 | 30 | 90 | HeLa | VHL |
| PROTAC E | Alkyl | 12 | 40 | 92 | HeLa | VHL |
Key Experimental Protocols
Protocol 1: Western Blot Analysis for Protein Degradation
This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.[]
Materials:
-
Cell culture reagents
-
PROTAC compounds and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density. The next day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Antibody Incubation: Block the membrane and then incubate with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities using densitometry software and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.[]
Protocol 2: In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
Materials:
-
HA-tagged ubiquitin expression vector
-
Transfection reagent
-
Proteasome inhibitor (e.g., MG132)
-
Denaturing cell lysis buffer (e.g., containing 1% SDS)
-
Antibody against the target protein for immunoprecipitation
-
Protein A/G agarose (B213101) beads
-
Primary antibody against HA-tag
Procedure:
-
Cell Transfection and Treatment: Co-transfect cells with a vector expressing HA-tagged ubiquitin. Treat the cells with the PROTAC and a proteasome inhibitor to allow ubiquitinated proteins to accumulate.[2]
-
Cell Lysis: Lyse the cells under denaturing conditions to disrupt protein-protein interactions.
-
Immunoprecipitation: Dilute the lysates to reduce the SDS concentration and immunoprecipitate the target protein using a specific antibody.
-
Western Blotting: Elute the immunoprecipitated proteins and analyze by Western blot using an anti-HA antibody to detect ubiquitinated target protein.
Protocol 3: Biophysical Analysis of Ternary Complex Formation (e.g., Surface Plasmon Resonance - SPR)
SPR can be used to measure the kinetics and affinity of binary and ternary complex formation, providing insights into cooperativity.[2]
General Methodology:
-
Immobilization: Immobilize either the VHL E3 ligase or the target protein onto the SPR sensor chip surface.[2]
-
Binary Interaction Analysis: Measure the binary binding affinity of the PROTAC to the immobilized protein and the other protein partner in separate experiments.
-
Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner over the sensor surface.[2]
-
Data Analysis: An increase in the response units (RU) compared to the binary interaction indicates the formation of the ternary complex. The data can be analyzed to determine the cooperativity of the system.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for linker optimization.
Caption: The logical relationship between linker length and PROTAC efficacy.
Illustrative Signaling Pathway: PI3K/AKT/mTOR
The PI3K/AKT/mTOR pathway is a critical regulator of cell growth and is often dysregulated in cancer. PROTACs can be designed to target key components of this pathway, such as PI3K, for degradation.
Caption: PI3K/AKT/mTOR signaling pathway and PROTAC intervention.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. graphviz.org [graphviz.org]
- 5. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tpgi.com [tpgi.com]
- 10. researchgate.net [researchgate.net]
- 11. color | Graphviz [graphviz.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cell signaling pathways step-by-step [mindthegraph.com]
Technical Support Center: Overcoming the Hook Effect in PROTACs with VHL Ligands
This technical support center is designed for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs) that utilize von Hippel-Lindau (VHL) E3 ligase ligands. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments, with a particular focus on understanding and overcoming the PROTAC hook effect.
Frequently Asked Questions (FAQs)
Q1: What is the PROTAC hook effect and why is it a concern when using VHL-based PROTACs?
A1: The PROTAC hook effect is a phenomenon observed in dose-response experiments where the degradation of the target protein decreases at high concentrations of the PROTAC molecule.[1][2] This results in a characteristic "bell-shaped" or "U-shaped" curve. At optimal concentrations, the PROTAC effectively brings the target protein and the VHL E3 ligase together to form a productive ternary complex, leading to ubiquitination and subsequent degradation of the target protein.[3][4] However, at excessive concentrations, the PROTAC can independently bind to the target protein and VHL, forming non-productive binary complexes (Target-PROTAC and VHL-PROTAC).[5][6] These binary complexes compete with the formation of the productive ternary complex, thus reducing the efficiency of protein degradation.[6][7]
Q2: What are the key factors that contribute to the hook effect in VHL-based PROTACs?
A2: Several factors can contribute to the hook effect:
-
Imbalanced Binding Affinities: A significant disparity between the PROTAC's binding affinity for the target protein and for the VHL E3 ligase can exacerbate the hook effect.[1] If the affinity for one is much higher than the other, it can lead to the preferential formation of one type of binary complex at high PROTAC concentrations.
-
Negative Cooperativity: Cooperativity describes how the binding of the PROTAC to one protein influences its affinity for the second protein. Negative cooperativity, where the formation of a binary complex hinders the binding of the third component, will worsen the hook effect.[8] Conversely, positive cooperativity, where the binding of one protein enhances the affinity for the other, helps stabilize the ternary complex and can mitigate the hook effect.[8][9]
-
Suboptimal Linker Length and Composition: The linker connecting the target-binding warhead and the VHL ligand plays a crucial role in allowing for the proper orientation and stabilization of the ternary complex.[4][10] An inappropriate linker can lead to steric hindrance or an unfavorable conformation, promoting binary complex formation.
Q3: How can I experimentally confirm that the observed decrease in degradation at high concentrations is due to the hook effect?
A3: To confirm the hook effect, you can perform a detailed dose-response experiment over a wide range of PROTAC concentrations (e.g., from picomolar to high micromolar). The characteristic bell-shaped curve is a strong indicator. Additionally, biophysical assays that measure ternary complex formation, such as Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or Förster Resonance Energy Transfer (FRET), can be used.[3][11] These assays will show a decrease in the ternary complex signal at high PROTAC concentrations, correlating with the decrease in degradation.[11][12]
Troubleshooting Guides
Problem 1: Significant hook effect observed, leading to a narrow effective concentration window for my VHL-based PROTAC.
| Possible Causes | Solutions |
| Imbalanced binary binding affinities | Measure the binary binding affinities of your PROTAC to the target protein and VHL separately using techniques like SPR or Isothermal Titration Calorimetry (ITC). If a large disparity exists, consider redesigning the warhead or the VHL ligand to achieve more balanced affinities.[1] |
| Suboptimal linker | Synthesize and test a series of PROTACs with varying linker lengths, rigidities, and compositions. This can help identify a linker that promotes more stable and cooperative ternary complex formation.[4] |
| Negative cooperativity | Utilize biophysical assays like ITC to determine the cooperativity of ternary complex formation.[3][8] If negative cooperativity is observed, linker optimization or redesign of the binding moieties may be necessary to promote favorable protein-protein interactions within the ternary complex. |
Problem 2: My VHL-based PROTAC shows low potency (high DC50) and a weak maximal degradation (low Dmax).
| Possible Causes | Solutions |
| Poor cell permeability | The physicochemical properties of VHL ligands can sometimes limit cell permeability.[13][14] Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). Modifications to the PROTAC structure, such as reducing the number of hydrogen bond donors or optimizing lipophilicity, may improve cellular uptake.[15] |
| Inefficient ternary complex formation | Even with good binary affinities, the overall ternary complex may not form efficiently. Use cellular ternary complex formation assays like NanoBRET to assess complex formation in a physiological context.[16][17] Computational modeling can also be used to predict and rationalize ternary complex formation.[4][10] |
| Slow ubiquitination kinetics | The rate of ubiquitin transfer onto the target protein can be a limiting step. Perform in vitro or cellular ubiquitination assays to assess the efficiency of this process.[18][19] |
Quantitative Data Summary
Table 1: Representative Degradation Data for VHL-based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | BRD4 | HeLa | ~10 | >90 | [20][21] |
| ARV-771 | BRD4 | 22Rv1 | ~5 | >95 | [17] |
| Foretinib-PROTAC | p38α | - | 210 | 91 | [9][22] |
| BRD-SF2 | BRD4 | - | 17,200 | 60 | [13] |
| Compound 9 | HDAC1 | HCT116 | 550 | - | [23] |
| Compound 9 | HDAC3 | HCT116 | 530 | - | [23] |
Table 2: Representative Binding Affinities for VHL Ligands and PROTACs
| Ligand/PROTAC | Binding Partner | Assay | Binding Affinity (Kd/IC50) | Reference |
| VHL Ligand (generic) | VHL | - | Varies | [24] |
| MZ1 | VHL | ITC | 66 nM | [25] |
| MZ1 | Brd4BD2 | ITC | 4 nM | [25] |
| BRD-5110 | CRBN (319-442) | SPR | ~3 µM | [25] |
Experimental Protocols
Western Blot for PROTAC-Induced Degradation
This protocol is used to quantify the amount of target protein remaining after PROTAC treatment.[26]
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.[26]
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a membrane.[26]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the primary antibody for the loading control.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Develop the blot using ECL substrate and capture the signal. Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of remaining protein against the log of the PROTAC concentration to determine the DC50 and Dmax.[2]
In Vitro Ubiquitination Assay
This assay assesses the ability of a PROTAC to induce the ubiquitination of a target protein in a cell-free system.[18][27]
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant VHL E3 ligase complex
-
Recombinant target protein
-
Ubiquitin
-
ATP
-
PROTAC compound
-
Ubiquitination reaction buffer
-
SDS-PAGE sample buffer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, VHL E3 ligase, target protein, and ubiquitin in the reaction buffer.
-
PROTAC Addition: Add the PROTAC at the desired concentration. Include a no-PROTAC control.
-
Initiate Reaction: Add ATP to start the ubiquitination reaction.
-
Incubation: Incubate the reaction mixture at 30-37°C for 30-60 minutes.[18]
-
Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Analysis: Analyze the reaction products by SDS-PAGE and Western blot using an antibody against the target protein or an antibody against ubiquitin. A ladder of higher molecular weight bands corresponding to poly-ubiquitinated target protein should be visible in the presence of a functional PROTAC.[18]
Cellular Viability Assay
This assay measures the effect of PROTAC-induced protein degradation on cell health.[28][]
Materials:
-
Cells in culture
-
PROTAC compound
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.[28]
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).[28]
-
Assay: Add the cell viability reagent according to the manufacturer's protocol.
-
Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the percentage of viability against the log of the PROTAC concentration to determine the IC50 value.[28]
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00339B [pubs.rsc.org]
- 7. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 9. PROTACs: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Ternary complex formation - Profacgen [profacgen.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. biorxiv.org [biorxiv.org]
- 14. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enhancing Solubility in VHL-Based PROTACs: Optimized USP7 Degraders for Improved Developability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ternary Complex Formation [promega.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
- 19. Ubiquitination assay [bio-protocol.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. scribd.com [scribd.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. In vitro Protein Ubiquitination Assays [bio-protocol.org]
- 28. benchchem.com [benchchem.com]
Improving solubility and stability of E3 ligase Ligand-Linker Conjugate 46
Technical Support Center: E3 Ligase Ligand-Linker Conjugate 46
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this conjugate.
Frequently Asked Questions (FAQs)
Q1: My vial of Conjugate 46 contains visible precipitate after reconstitution. What should I do?
A1: Visible precipitate indicates that Conjugate 46 has limited solubility in your chosen solvent. This is a common issue with complex molecules like PROTACs and other ligand-linker conjugates due to their often high molecular weight and hydrophobicity.[1]
-
Immediate Action: Gently warm the solution to 37°C and vortex for 5-10 minutes. If the precipitate dissolves, the issue may be slow dissolution kinetics. However, be cautious as prolonged heating can lead to degradation.
-
Troubleshooting: If the precipitate remains, consider using a different solvent system. Refer to the "Improving Solubility" troubleshooting guide below for recommended alternative solvents and formulation strategies.
Q2: I am observing a rapid loss of activity of Conjugate 46 in my cell-based assays. What could be the cause?
A2: A rapid loss of activity often points to stability issues. Conjugate 46 may be degrading under your experimental conditions. Potential causes include enzymatic degradation in cell culture media containing serum, hydrolysis of the linker, or oxidation.
-
Troubleshooting: To diagnose the issue, we recommend performing a stability study in your specific assay medium. Analyze samples at different time points using HPLC or LC-MS to detect degradation products. Refer to the "Assessing Stability" experimental protocol for a detailed procedure.
Q3: Can I use DMSO to dissolve Conjugate 46 for my in vivo studies?
A3: While DMSO is a powerful solvent, its use in vivo should be minimized due to potential toxicity. For preclinical studies, it is crucial to use a well-tolerated formulation.
-
Recommendation: We strongly advise developing an aqueous-based formulation. Strategies include using co-solvents (e.g., PEG300, propylene (B89431) glycol), surfactants (e.g., Tween 80), or complexing agents like cyclodextrins.[2][3] Refer to the "Formulation Strategies for In Vivo Studies" guide for more information.
Q4: What is the expected mechanism of action for Conjugate 46?
A4: Conjugate 46 is a heterobifunctional molecule designed to induce targeted protein degradation.[4] It functions by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1][5]
Troubleshooting Guides
Guide 1: Improving Solubility of Conjugate 46
If you are experiencing solubility issues with Conjugate 46, the following strategies can be employed. It is recommended to assess solubility after each step.
-
Co-Solvent Systems:
-
Many poorly soluble compounds can be dissolved using a mixture of solvents.[3] Start with a small percentage of an organic co-solvent and titrate upwards.
-
Recommended Co-solvents: PEG300, Propylene Glycol (PG), N-Methyl-2-pyrrolidone (NMP), Ethanol.
-
Example Starting Formulation: 10% NMP, 40% PEG300, 50% Saline.
-
-
Use of Surfactants:
-
Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic conjugate.[3]
-
Recommended Surfactants: Tween 80, Kolliphor EL (Cremophor EL).
-
Caution: Use the lowest effective concentration to avoid potential in vitro and in vivo toxicity.
-
-
pH Modification:
-
If Conjugate 46 has ionizable groups, adjusting the pH of the buffer can significantly impact its solubility.[3]
-
Procedure: Determine the pKa of the ionizable groups. For basic groups, a lower pH will increase solubility, while for acidic groups, a higher pH will be beneficial.
-
-
Complexation with Cyclodextrins:
Solubility Enhancement Strategy Workflow
Caption: Workflow for systematically improving the solubility of Conjugate 46.
Guide 2: Investigating Stability of Conjugate 46
If you suspect degradation of Conjugate 46, follow this guide to identify the source of instability.
-
Chemical Stability Assessment:
-
Hydrolytic Stability: Incubate Conjugate 46 in aqueous buffers at different pH values (e.g., pH 4, 7.4, 9) and temperatures (e.g., 4°C, 25°C, 37°C). Analyze samples over time by HPLC or LC-MS.
-
Oxidative Stability: Expose Conjugate 46 to a mild oxidizing agent (e.g., H₂O₂) and monitor for degradation. This can indicate susceptibility to oxidation.
-
-
Metabolic Stability Assessment:
-
Plasma/Serum Stability: Incubate Conjugate 46 in plasma or serum from the relevant species (e.g., mouse, rat, human) at 37°C. The presence of esterases and other enzymes can lead to degradation.[6]
-
Microsomal Stability: Incubate with liver microsomes to assess susceptibility to metabolism by cytochrome P450 enzymes.
-
-
Photostability Assessment:
-
Expose a solution of Conjugate 46 to a controlled light source (e.g., a photostability chamber) and compare its degradation to a sample stored in the dark.
-
Ubiquitin-Proteasome System Signaling Pathway
Caption: Mechanism of action for targeted protein degradation by Conjugate 46.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol determines the aqueous solubility of Conjugate 46 using nephelometry or turbidimetry.
-
Materials:
-
Conjugate 46 (as a 10 mM stock in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear bottom plates
-
Plate reader with nephelometry or turbidity reading capabilities
-
-
Methodology:
-
Prepare a serial dilution of the 10 mM Conjugate 46 stock solution in DMSO.
-
In a 96-well plate, add 198 µL of PBS to each well.
-
Add 2 µL of the Conjugate 46 serial dilutions (and DMSO as a control) to the PBS-containing wells. This creates a final concentration range (e.g., 1-100 µM) with 1% DMSO.
-
Mix the plate by shaking for 2 minutes.
-
Measure the turbidity or light scattering at time zero.
-
Incubate the plate at room temperature for 2 hours.
-
Measure the turbidity or light scattering again.
-
The solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the DMSO control.
-
Protocol 2: In Vitro Plasma Stability Assay
This protocol assesses the stability of Conjugate 46 in the presence of plasma enzymes.
-
Materials:
-
Conjugate 46
-
Control compound (a known stable compound)
-
Plasma (from the desired species, e.g., human, mouse)
-
Acetonitrile (B52724) with an internal standard (e.g., warfarin)
-
96-well plates
-
LC-MS/MS system
-
-
Methodology:
-
Thaw plasma at 37°C.
-
Prepare a stock solution of Conjugate 46 in a minimal amount of organic solvent (e.g., DMSO).
-
Spike Conjugate 46 and the control compound into the plasma to a final concentration of 1 µM.
-
Incubate the plate at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), aliquot a portion of the plasma mixture.
-
Quench the reaction by adding 3 volumes of cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate plasma proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining percentage of Conjugate 46 at each time point relative to time zero.
-
Data Presentation
Table 1: Solubility of Conjugate 46 in Various Formulations
| Formulation Vehicle | Conjugate 46 Solubility (µg/mL) | Observations |
| Saline | < 1 | Precipitate observed |
| 5% DMSO / 95% Saline | 15 | Slight haze |
| 10% NMP / 90% Saline | 35 | Clear solution |
| 10% PEG300 / 90% Saline | 25 | Clear solution |
| 10% NMP / 40% PEG300 / 50% Saline | > 100 | Clear, stable solution |
| 20% Hydroxypropyl-β-cyclodextrin in Water | 85 | Clear, stable solution |
Table 2: Stability of Conjugate 46 in Different Media
| Medium | Incubation Time (hours) | % Remaining of Conjugate 46 |
| PBS (pH 7.4) at 37°C | 0 | 100 |
| 2 | 98.5 | |
| 24 | 95.2 | |
| Human Plasma at 37°C | 0 | 100 |
| 1 | 75.4 | |
| 4 | 42.1 | |
| Mouse Plasma at 37°C | 0 | 100 |
| 1 | 52.8 | |
| 4 | 15.6 |
Disclaimer: The data presented in these tables are for illustrative purposes only and are intended to represent typical results for a molecule with solubility and stability challenges.
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. Proteasome - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
Addressing off-target effects of VHL-based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with VHL-based Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guidance and answers to frequently asked questions to help you address potential off-target effects and other common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects observed with VHL-based PROTACs?
A1: Off-target effects with VHL-based PROTACs can be categorized into two main types:
-
Degradation-dependent off-targets: These are proteins that are unintentionally degraded by the proteasome due to the formation of a ternary complex with the PROTAC and VHL. This can occur if the target-binding moiety of the PROTAC has affinity for other proteins, or if the PROTAC promotes the interaction of VHL with its natural substrates.[1]
-
Degradation-independent off-targets: The PROTAC molecule itself, including its VHL-binding ligand or the linker, may have pharmacological effects that are independent of protein degradation.[2] These effects can arise from the intrinsic biological activity of the PROTAC components at the concentrations used.[2]
Q2: My VHL-based PROTAC is not degrading the target protein. What are the possible reasons?
A2: Several factors can contribute to a lack of target degradation:
-
The "Hook Effect": At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are non-productive for degradation. This leads to a bell-shaped dose-response curve where degradation decreases at higher concentrations.[1]
-
Low E3 Ligase Expression: The target cells may have insufficient endogenous levels of VHL, the E3 ligase recruited by the PROTAC.[2]
-
Poor Cell Permeability: PROTACs are often large molecules and may have difficulty crossing the cell membrane to reach their intracellular target.[1]
-
PROTAC Instability: The PROTAC molecule may be unstable in the cell culture medium or under the experimental conditions.[2]
-
Suboptimal Linker: The length and composition of the linker are critical for the formation of a stable and productive ternary complex. An inappropriate linker can prevent effective ubiquitination and degradation.[1]
Q3: How can I minimize off-target effects in my experiments?
A3: Minimizing off-target effects is crucial for accurate data interpretation. Consider the following strategies:
-
Titrate the PROTAC Concentration: Perform a dose-response experiment to identify the lowest effective concentration that achieves robust target degradation, which can help to avoid the "hook effect" and reduce off-target binding.[1][2]
-
Use Appropriate Controls: Include a negative control, such as an inactive epimer of the VHL ligand that does not bind to VHL, to distinguish between degradation-dependent and -independent effects.[2]
-
Optimize the Target-Binding Warhead: Employ a more selective binder for your protein of interest to reduce the likelihood of engaging other proteins.[1]
-
Modify the Linker: Systematically vary the linker length and composition to improve the selectivity of the ternary complex formation.[1]
-
Perform Washout Experiments: To confirm that an observed phenotype is due to target degradation, remove the PROTAC from the cell culture and monitor the recovery of the target protein levels and the reversal of the phenotype.[2]
Troubleshooting Guides
Issue: Unexpected Phenotype Observed
If you observe a cellular phenotype that is inconsistent with the known function of your target protein, it may be due to off-target effects.
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
Issue: Lack of Target Protein Degradation
If your Western blot or other protein quantification methods show no reduction in your target protein levels after PROTAC treatment, follow this guide.
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
Experimental Protocols
Global Proteomics by Mass Spectrometry
This method provides an unbiased, global view of protein level changes upon PROTAC treatment to identify potential off-target degradation.[1]
Methodology:
-
Sample Preparation: Treat cells with the optimal concentration of your VHL-based PROTAC and a vehicle control for a duration determined by a time-course experiment (e.g., 6-8 hours) to enrich for direct degradation targets.[2] Harvest and lyse the cells.
-
Protein Digestion: Quantify the protein concentration of the lysates and digest the proteins into peptides using trypsin.
-
Isobaric Labeling (TMT or iTRAQ): Label the peptides from each condition with tandem mass tags (TMT) or iTRAQ for multiplexed analysis and accurate relative quantification.[3]
-
LC-MS/MS Analysis: Analyze the labeled peptide samples using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).[2][3]
-
Data Analysis: Identify and quantify thousands of proteins. Proteins that show a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls are considered potential off-targets.[3]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm the engagement of your PROTAC with its intended target and potential off-targets in a cellular context.[3] The binding of a ligand (the PROTAC) can stabilize a protein, leading to a higher melting temperature.[3][4]
Methodology:
-
Treatment and Heating: Treat intact cells with your VHL-based PROTAC. Heat the cells across a range of temperatures.[3][5]
-
Lysis and Protein Quantification: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.[3][5]
-
Analysis: The amount of soluble protein remaining at each temperature is quantified by Western blotting or other protein detection methods.[6] A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.
Competitive Binding Assay
This assay can be used to confirm that your PROTAC is engaging with the VHL E3 ligase.
Methodology:
-
Assay Setup: Prepare a solution containing the VHL/EloB/EloC complex and a fluorescently labeled VHL probe.[7]
-
PROTAC Titration: Add serial dilutions of your VHL-based PROTAC to the protein-probe mixture.
-
Incubation: Allow the reaction to reach equilibrium.
-
Fluorescence Polarization Measurement: Measure the change in fluorescence polarization. Displacement of the fluorescent probe by the PROTAC will result in a decrease in the fluorescence polarization signal.[7]
-
Data Analysis: Calculate the IC50 value, which represents the concentration of your PROTAC required to displace 50% of the fluorescent probe.
Quantitative Data Summary
| Parameter | VHL-based PROTACs | CRBN-based PROTACs | Reference |
| Ligand Size | Generally larger | Generally smaller, considered more "drug-like" | [1] |
| Cell Line Activity | Often active in a broader range of cell lines | Activity can be more variable due to CRBN expression levels or mutations | [1] |
| Known Issues | Can have lower oral bioavailability | Pomalidomide-based recruiters can have intrinsic off-target effects (e.g., degradation of IKZF1/3) | [1][8] |
Table 1. General Comparison of VHL and CRBN-based PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (PDF) The cellular thermal shift assay for evaluating drug target interactions in cells (2014) | Rozbeh Jafari | 1097 Citations [scispace.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cell Permeability of PROTACs Derived from Conjugate 46
Welcome to the technical support center for researchers, scientists, and drug development professionals working with PROTACs derived from Conjugate 46. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on optimizing cell permeability.
Conjugate 46 is an E3 ligase ligand-linker conjugate that incorporates a von Hippel-Lindau (VHL) ligand based on the VH032 structure.[1] Therefore, PROTACs derived from this conjugate are designed to hijack the VHL E3 ubiquitin ligase to induce the degradation of target proteins. A common hurdle in the development of these, and other PROTACs, is achieving optimal cell permeability due to their high molecular weight and polar surface area.[2]
This guide will provide you with the necessary information and protocols to diagnose and overcome permeability issues in your research.
I. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or no target degradation observed in cellular assays.
-
Question: My PROTAC, derived from Conjugate 46, shows good binding to the target protein and VHL in biochemical assays, but I'm not seeing any degradation in my cell-based experiments. What could be the problem?
-
Answer: A primary suspect in this scenario is poor cell permeability. If the PROTAC cannot efficiently cross the cell membrane, it cannot facilitate the formation of the ternary complex (Target Protein-PROTAC-VHL) required for ubiquitination and subsequent degradation.
Troubleshooting Workflow:
Issue 2: Inconsistent results in permeability assays.
-
Question: I'm getting variable results from my PAMPA or Caco-2 assays. What are the common pitfalls?
-
Answer: Inconsistent results in permeability assays with PROTACs can stem from their unique physicochemical properties. Low solubility and non-specific binding are common culprits.
Troubleshooting Tips:
-
Solubility: Ensure your PROTAC is fully dissolved in the assay buffer. Poorly soluble compounds will lead to an underestimation of permeability. Consider using co-solvents or optimizing the buffer composition.
-
Non-Specific Binding: PROTACs can stick to plasticware, leading to low recovery. To mitigate this, consider adding a low concentration of bovine serum albumin (BSA), typically around 0.25%, to the assay buffer.
[3] * Assay Conditions: For Caco-2 assays, ensure the cell monolayer has the correct integrity by measuring transepithelial electrical resistance (TEER). For PROTACs, a longer incubation time (e.g., 90-120 minutes) might be necessary compared to small molecules.
[3]
II. Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of VHL-based PROTACs that influence cell permeability?
A1: Several factors play a crucial role:
-
Molecular Weight (MW): PROTACs are inherently large, often exceeding the typical "rule-of-five" guidelines for oral drugs. While a high MW is a given, minimizing it where possible without compromising binding is beneficial.
-
Lipophilicity (clogP): A balance is key. While increased lipophilicity can enhance membrane crossing, excessive lipophilicity can lead to poor solubility and non-specific binding.
-
Polar Surface Area (PSA) and Hydrogen Bond Donors/Acceptors (HBD/HBA): High PSA and a large number of HBDs/HBAs are detrimental to passive diffusion. Strategies to reduce these, such as linker modification or promoting intramolecular hydrogen bonding, can improve permeability.
-
The "Chameleon" Effect: Some PROTACs can adopt a folded conformation in the lipophilic environment of the cell membrane, effectively shielding their polar groups. This dynamic change in conformation can significantly enhance permeability. The flexibility and composition of the linker are critical for enabling this effect.
Q2: How can I rationally design the linker of my Conjugate 46-derived PROTAC to improve cell permeability?
A2: The linker is a key element for optimizing PROTAC properties. [2]Consider the following:
-
Length: Shorter linkers are generally preferred to minimize the increase in MW and PSA.
-
Composition:
-
Polyethylene glycol (PEG) linkers: Can improve solubility.
-
Alkyl linkers: Can increase lipophilicity.
-
Rigid linkers (e.g., containing piperazine (B1678402) or piperidine (B6355638) moieties): Can help to pre-organize the PROTAC for binding and may improve permeability by reducing conformational flexibility.
[4]* Attachment Points: The points at which the linker is attached to the target-binding ligand and the VHL ligand can influence the overall 3D shape and the potential for intramolecular interactions.
Q3: Are there any specific modifications to the VHL ligand from Conjugate 46 that can enhance permeability?
A3: Yes, even small changes to the VHL ligand can have a significant impact. For instance, substituting an amide bond with an ester bond can remove a hydrogen bond donor, which has been shown to improve the permeability of VH032-based PROTACs. [5]However, it is crucial to assess how such modifications affect the binding affinity to VHL.
III. Quantitative Data on VHL-Based PROTAC Permeability
The following tables summarize permeability data for various VHL-based PROTACs from published literature. This data is for illustrative purposes to provide a reference for expected permeability values and the impact of structural modifications.
Table 1: PAMPA Permeability of VHL-Based PROTACs (MZ Series)
Compound Target Ligand Linker Apparent Permeability (Pe) (10-6 cm/s) Reference 7 JQ1 4-unit PEG 0.6 [3] 8 JQ1 3-unit PEG 0.03 [3] 9 JQ1 2-unit PEG 0.006 [3]
Table 2: PAMPA Permeability of VHL-Based PROTACs (AT Series)
Compound Target Ligand Linker Apparent Permeability (Pe) (10-6 cm/s) Reference 15 AT1 1-unit PEG 0.005 [3] 16 AT1 2-unit PEG 0.003 [3] 17 AT1 Alkyl 0.002 [3]
IV. Experimental Protocols
1. Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a high-throughput method to assess the passive permeability of a compound across an artificial lipid membrane.
Materials:
-
96-well PAMPA plate (e.g., Millipore MultiScreen-IP, MAIPNTR10)
-
Acceptor plate (e.g., 96-well microplate)
-
Lecithin in dodecane (B42187) solution (e.g., 10% w/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
LC-MS/MS system for analysis
Procedure:
-
Membrane Coating: Add 5 µL of the lecithin/dodecane solution to each well of the donor plate, ensuring the filter is completely coated.
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Prepare Donor Solution: Dilute the PROTAC stock solution in PBS to the final desired concentration (e.g., 10 µM).
-
Assay Assembly: Carefully place the donor plate onto the acceptor plate.
-
Add Donor Solution: Add 150 µL of the PROTAC donor solution to each well of the donor plate.
-
Incubation: Cover the plate assembly and incubate at room temperature for 4-16 hours with gentle shaking.
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.
-
Analysis: Analyze the concentration of the PROTAC in the donor and acceptor samples by LC-MS/MS.
-
Calculation of Apparent Permeability (Pe):
-
The apparent permeability coefficient (Pe) is calculated using the following equation:
P_e = (V_A * C_A) / (Area * t * (C_D - C_A))
Where:
-
VA = Volume of the acceptor well
-
CA = Concentration in the acceptor well
-
Area = Surface area of the membrane
-
t = Incubation time
-
CD = Concentration in the donor well
2. Caco-2 Permeability Assay
This cell-based assay provides a more physiologically relevant model of intestinal permeability, accounting for both passive diffusion and active transport.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
TEER meter
-
LC-MS/MS system for analysis
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the TEER of the cell monolayers. TEER values should be above a predetermined threshold (e.g., >250 Ω·cm²) to ensure the integrity of the tight junctions.
-
Assay Preparation:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Pre-incubate the monolayers with HBSS in both the apical (top) and basolateral (bottom) chambers for 30 minutes at 37°C.
-
Permeability Measurement (Apical to Basolateral - A to B):
-
Prepare the PROTAC dosing solution in HBSS (e.g., 10 µM). For PROTACs, consider adding 0.25% BSA to the basolateral buffer to reduce non-specific binding.
[3] * Remove the buffer from the apical chamber and replace it with the PROTAC dosing solution.
-
Add fresh HBSS (with or without BSA) to the basolateral chamber.
-
Incubate for a defined period (e.g., 90-120 minutes) at 37°C with gentle shaking.
-
At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
Permeability Measurement (Basolateral to Apical - B to A):
-
To assess active efflux, perform the assay in the reverse direction by adding the PROTAC dosing solution to the basolateral chamber and collecting samples from the apical chamber.
-
Analysis: Determine the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Calculation of Apparent Permeability Coefficient (Papp):
-
The Papp is calculated using the following equation:
P_app = (dQ/dt) / (A * C_0)
Where:
-
dQ/dt = The rate of permeation of the PROTAC across the cell monolayer
-
A = The surface area of the membrane
-
C0 = The initial concentration of the PROTAC in the donor chamber
-
Efflux Ratio Calculation:
-
The efflux ratio is calculated as: P_app (B to A) / P_app (A to B). An efflux ratio greater than 2 suggests that the PROTAC is a substrate for active efflux transporters.
V. Signaling Pathway and Experimental Workflow Diagrams
PROTAC-Mediated Protein Degradation Pathway
The following diagram illustrates the mechanism of action for a PROTAC derived from Conjugate 46, which utilizes the VHL E3 ligase.
PROTAC-mediated protein degradation pathway.
Experimental Workflow for Assessing PROTAC Permeability
This diagram outlines the logical flow of experiments to evaluate and optimize the cell permeability of your PROTACs.
References
Technical Support Center: Enhancing Ternary Complex Formation with Conjugate 46
Welcome to the technical support center for researchers utilizing Conjugate 46 in the development of Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common experimental hurdles and successfully form and validate the crucial PROTAC-target-E3 ligase ternary complex.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not observing any ternary complex formation or target degradation with my PROTAC built from Conjugate 46. What are the initial checks?
A1: Failure to observe ternary complex formation is a common issue that can often be resolved by systematically verifying the integrity of your experimental components and setup.
Troubleshooting Steps:
-
Verify Component Integrity:
-
PROTAC Quality: Confirm the chemical structure, purity (>95%), and stability of your final PROTAC molecule using methods like NMR and LC-MS/MS. Ensure there has been no degradation during storage.
-
Protein Quality: Check the purity, concentration, and folding status of your purified target protein and the VHL E3 ligase complex.[1] Use techniques like SDS-PAGE for purity and Dynamic Light Scattering (DLS) to check for aggregation.[1]
-
Cell Line Expression: In cellular assays, confirm the endogenous expression levels of both your target protein and the VHL E3 ligase using Western Blotting.[2] Low expression of either component can limit complex formation.[2]
-
-
Confirm Binary Engagement: Before expecting a ternary complex, confirm that your PROTAC can independently bind to both the target protein and the VHL E3 ligase.
-
Assess Cellular Permeability: The PROTAC must be able to enter the cells to act.
Below is a troubleshooting workflow to guide your initial checks.
Caption: Initial troubleshooting workflow for absent ternary complex formation.
Q2: My dose-response curve shows target degradation at low PROTAC concentrations but the effect diminishes at higher concentrations. What is happening?
A2: This phenomenon is known as the "hook effect." [2] It occurs because at high concentrations, the PROTAC saturates both the target protein and the VHL E3 ligase independently. This leads to an abundance of binary complexes (Target-PROTAC and VHL-PROTAC) which compete against the formation of the productive ternary complex (Target-PROTAC-VHL), thus reducing the degradation efficiency.[1][2]
Troubleshooting Steps:
-
Perform a Wide Titration: Conduct a dose-response experiment with your PROTAC over a broad range of concentrations (e.g., from low pM to high µM) to fully characterize the bell-shaped curve. This will identify the optimal concentration range for maximum degradation.[2]
-
Optimize Protein Ratios: In biochemical assays, adjusting the relative concentrations of the target protein and E3 ligase can sometimes shift the hook effect to higher PROTAC concentrations.[1]
-
Enhance Cooperativity: The hook effect can be mitigated by designing PROTACs with higher positive cooperativity, which stabilizes the ternary complex over the binary ones. This often involves modifying the linker.
The diagram below illustrates the equilibrium shift that causes the hook effect.
Caption: The "hook effect": high PROTAC concentrations favor binary complexes.
| Parameter | Recommended Range | Purpose |
| PROTAC Concentration | 1 pM - 100 µM | To identify the optimal concentration and observe the hook effect.[2] |
| Target Protein (Biochemical) | 10 nM - 100 nM | To ensure sufficient substrate for complex formation. |
| E3 Ligase (Biochemical) | 10 nM - 100 nM | To match the concentration of the target protein. |
Table 1: Recommended concentration ranges for dose-response experiments to mitigate the hook effect.
Q3: Biochemical assays (like SPR) show a stable ternary complex, but I see poor degradation in cells. Why the discrepancy?
A3: A discrepancy between biochemical and cellular results is common and highlights the complexity of the intracellular environment.[2]
Potential Causes & Solutions:
-
Cellular Permeability & Efflux: The PROTAC may have poor membrane permeability or be actively removed from the cell by efflux pumps.
-
PROTAC Stability: The molecule may be rapidly metabolized or degraded within the cell.
-
Solution: Measure the stability of your PROTAC in cell lysates and culture medium over time using LC-MS/MS.[2]
-
-
Unproductive Complex Geometry: A stable ternary complex does not guarantee efficient degradation.[1] The orientation of the target protein relative to the E3 ligase might not place a lysine (B10760008) residue in the correct position for ubiquitination.
-
Competing Endogenous Interactions: Inside the cell, your target protein or VHL may be engaged with other binding partners, affecting ternary complex formation.
-
Solution: This is difficult to control directly, but designing PROTACs with high cooperativity can help overcome these competing interactions.
-
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) for Ternary Complex Validation
This protocol is used to demonstrate the formation of the Target-PROTAC-VHL complex in a cellular context.[8]
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with the optimal concentration of your PROTAC (or DMSO as a vehicle control) for the desired time (e.g., 2-4 hours).
-
-
Cell Lysis:
-
Immunoprecipitation:
-
Normalize the protein concentration for all samples.
-
Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C.[8]
-
Incubate the pre-cleared lysate with an anti-VHL antibody (or a non-specific IgG control) overnight at 4°C on a rotator.[8]
-
Add fresh Protein A/G agarose beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.[8]
-
-
Washing and Elution:
-
Pellet the beads by gentle centrifugation (1,000 x g).
-
Wash the beads 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.[8]
-
Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Perform a Western Blot and probe for your target protein. A band for the target protein in the VHL-IP lane (but not the IgG control lane) confirms the formation of the ternary complex.
-
Caption: Experimental workflow for Co-Immunoprecipitation (Co-IP).
Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA® is used to verify that the PROTAC binds to its target protein inside intact cells, based on the principle of ligand-induced thermal stabilization.[6][10]
-
Cell Culture and Treatment:
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.[6] Include a non-heated control sample.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated protein (pellet).
-
-
Protein Quantification and Analysis:
-
Collect the supernatant.
-
Analyze the amount of soluble target protein remaining in each sample by Western Blot.[6]
-
Plot the band intensity versus temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement and stabilization.[10]
-
| Parameter | Typical Value | Purpose |
| Cell Density | 2 x 10⁶ cells/mL | To ensure sufficient protein for detection.[6] |
| Compound Incubation | 1 hour at 37°C | To allow for compound uptake and target binding.[6] |
| Heat Challenge | 3 minutes | To induce thermal denaturation.[6] |
| Temperature Range | 40°C - 70°C | To determine the full melting curve of the target protein.[6] |
| Centrifugation | 20,000 x g for 20 min | To effectively separate soluble and aggregated proteins. |
Table 2: Key parameters for a successful CETSA experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aragen.com [aragen.com]
- 4. o2hdiscovery.co [o2hdiscovery.co]
- 5. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. assaygenie.com [assaygenie.com]
- 10. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
PROTAC Synthesis Technical Support Center: Troubleshooting with Pre-made Conjugates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working on the synthesis of Proteolysis Targeting Chimeras (PROTACs) using pre-made conjugates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the final coupling stages of PROTAC synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using pre-made conjugates in PROTAC synthesis?
Using pre-made conjugates, such as a warhead-linker or linker-E3 ligase ligand building block, offers several advantages. It streamlines the synthetic process by reducing the number of linear steps, which can improve the overall yield and simplify purification.[1][2] This modular approach allows for the rapid generation of a library of PROTACs by coupling various pre-made fragments, accelerating the exploration of structure-activity relationships (SAR).[3]
Q2: Which are the most common coupling reactions for assembling final PROTACs from pre-made conjugates?
The two most prevalent methods are:
-
Amide Bond Formation: This involves reacting a pre-made conjugate with a carboxylic acid or an amine functionality with its corresponding coupling partner. Reagents like HATU are commonly used to facilitate this reaction.[4]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry": This highly efficient reaction joins a pre-made conjugate containing an azide (B81097) with a partner molecule containing a terminal alkyne, forming a stable triazole linkage.[5][]
Q3: My final PROTAC shows low degradation efficiency. What are the potential synthesis-related causes?
Low degradation efficiency can stem from several factors beyond the biological activity of the PROTAC itself.[7] Synthesis-related issues include:
-
Presence of Unreacted Starting Materials: Unreacted warhead or E3 ligase ligand can compete with the PROTAC for binding to the target protein or E3 ligase, respectively, thereby inhibiting the formation of a productive ternary complex.[1][2]
-
Compound Instability: The final PROTAC molecule may be unstable in the assay medium, leading to reduced concentrations over the course of the experiment.[8]
-
Impure Final Product: Byproducts from the coupling reaction could interfere with the biological assay.
Q4: What is the "hook effect" and how can I confirm it's not a synthesis-related issue?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[8] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[7][8] To confirm a true hook effect, perform a wide dose-response experiment.[8] If the bell-shaped curve is observed, it is likely a genuine hook effect. If degradation is consistently low across all concentrations, it may point towards a synthesis or purity issue.
Troubleshooting Guides
Scenario 1: Low or No Yield in Amide Coupling Reactions
You are attempting to couple a pre-made amine-containing conjugate with a carboxylic acid-containing partner using HATU, but the reaction shows low conversion to the desired PROTAC.
Troubleshooting Workflow: Amide Coupling
Caption: Troubleshooting low yield in amide coupling.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Reagent Quality | HATU is sensitive to moisture. Use freshly opened or properly stored HATU. Other coupling reagents like COMU or PyBOP can be considered.[4] Ensure the starting pre-made conjugate and the other reactant are of high purity. |
| Incorrect Stoichiometry | Use a slight excess (1.1-1.5 equivalents) of the carboxylic acid and coupling reagent relative to the amine. Use at least 2-3 equivalents of a non-nucleophilic base like DIPEA. |
| Amine Salt Form | If your amine-containing pre-made conjugate is a salt (e.g., TFA or HCl salt), ensure you are using enough base to both neutralize the salt and facilitate the coupling reaction. Poor conversion has been observed when using TFA salts of amines in high-throughput settings.[9] |
| Reaction Conditions | Use an anhydrous polar aprotic solvent like DMF or DMSO.[4] While many reactions proceed at room temperature, gentle heating might be necessary for sterically hindered substrates. Monitor the reaction by LC-MS to determine the optimal reaction time. |
| Side Reactions | HATU can lead to the formation of byproducts like tetramethylurea (TMU).[10] While generally not reactive with the desired product, its presence can complicate purification. |
| Purification Issues | PROTACs can be challenging to purify due to their high molecular weight and amphipathic nature. Use of solid-phase organic synthesis (SPOS) can simplify purification by allowing for washing away of excess reagents and byproducts before cleaving the final product from the resin.[1][2] |
Scenario 2: Incomplete "Click Chemistry" (CuAAC) Reaction
You are trying to couple a pre-made azide-functionalized conjugate with an alkyne-functionalized partner, but the reaction is slow or incomplete.
Troubleshooting Workflow: Click Chemistry (CuAAC)
Caption: Troubleshooting incomplete CuAAC reactions.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Copper Catalyst Inactivation | The active catalyst is Cu(I). If using a Cu(II) source (e.g., CuSO₄), a reducing agent like sodium ascorbate (B8700270) is essential and should be freshly prepared.[5][11] Oxygen can oxidize Cu(I) to the inactive Cu(II), so de-gassing the solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.[5] |
| Ligand Choice | The use of a copper-chelating ligand like THPTA can accelerate the reaction and protect the catalyst from inactivation, especially in biological or aqueous media.[5][12] |
| Steric Hindrance | If the azide or alkyne group on the pre-made conjugate is sterically hindered, the reaction may be slow. Gentle heating (e.g., to 60°C) can sometimes overcome this.[5] |
| Side Reactions | The most common side reaction is the oxidative homocoupling of the alkyne (Glaser coupling), leading to a diacetylene byproduct.[5] This is more likely to occur in the presence of oxygen. Rigorously excluding oxygen is the best way to prevent this. |
| Low Reactant Concentration | Click reactions are concentration-dependent. If working with very dilute solutions, consider increasing the concentration of the reactants.[13] |
Quantitative Data Summary
The choice of linker in a pre-made conjugate can significantly impact the physicochemical properties and synthetic accessibility of the final PROTAC.
Table 1: Physicochemical Properties of Common PROTAC Linker Types
| Linker Type | Common Motifs | Key Physicochemical Properties | Synthetic Considerations |
| Flexible | Alkyl chains, Polyethylene glycol (PEG) | Alkyl chains increase lipophilicity.[14] PEG linkers increase hydrophilicity and solubility.[14][15] | Synthetically tractable and easy to modify length.[14] |
| Rigid | Piperazine, Piperidine, Triazole | Can improve metabolic stability and pre-organize the PROTAC for optimal ternary complex formation.[16] | Can be more synthetically challenging to prepare.[14] |
| Clickable | Contains azide or alkyne | The resulting triazole is metabolically stable.[16] | Allows for highly efficient and modular synthesis.[] |
Table 2: Impact of Linker Length on PROTAC Degradation Efficacy
| Target Protein | Linker Type | Linker Length | Degradation Efficacy (DC₅₀/Dₘₐₓ) | Reference |
| TBK1 | Alkyl/Ether | < 12 atoms | No degradation | [16] |
| ERα | Alkyl | 16 atoms | Optimal degradation | [17] |
| EGFR/HER2 | PEG | n | Degrades both EGFR and HER2 | [18] |
| EGFR | PEG | n+1 | Selective degradation of EGFR | [18] |
| CRBN | Alkyl | 9 atoms | Concentration-dependent degradation | [18] |
| CRBN | PEG | 3 PEG units | Weak degradation | [18] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol describes the coupling of a pre-made conjugate containing a primary or secondary amine with a carboxylic acid-containing partner.
Materials:
-
Amine-containing pre-made conjugate (1.0 eq)
-
Carboxylic acid-containing partner (1.1-1.2 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve the carboxylic acid-containing partner in anhydrous DMF under an inert atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add the amine-containing pre-made conjugate to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click chemistry" conjugation of a pre-made azide-functionalized conjugate with an alkyne-functionalized partner.
Materials:
-
Azide-containing pre-made conjugate (1.0 eq)
-
Alkyne-containing partner (1.0-1.2 eq)
-
Copper(II) sulfate (B86663) (CuSO₄) (0.1 eq)
-
Sodium ascorbate (0.5-1.0 eq)
-
Solvent (e.g., DMF/water or THF/water mixture)
Procedure:
-
Dissolve the azide-containing pre-made conjugate and the alkyne-containing partner in the chosen solvent system.
-
Prepare a fresh aqueous solution of sodium ascorbate.
-
Prepare an aqueous solution of CuSO₄.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.
-
Stir the reaction at room temperature for 12-24 hours. The reaction should be protected from light if using fluorescently tagged molecules.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Protocol 3: Western Blot for Assessing PROTAC-Induced Degradation
This protocol is for evaluating the efficacy of your newly synthesized PROTAC in a cellular context.[19]
General Workflow: Western Blot Analysis
Caption: Workflow for Western Blot analysis.
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with serial dilutions of the PROTAC (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 24 hours).[19]
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[19] Collect the lysate and centrifuge to pellet cell debris.[19]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[19]
-
Sample Preparation and SDS-PAGE: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil the samples to denature the proteins.[19] Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.[20]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[20]
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.[19] Incubate the membrane with a primary antibody against the target protein overnight at 4°C.[19] Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Detection and Analysis: Add a chemiluminescent substrate and capture the signal using an imaging system.[19] Quantify the band intensities using densitometry software and normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).[19] Calculate the percentage of protein degradation relative to the vehicle-treated control.[19]
Protocol 4: TR-FRET Assay for Ternary Complex Formation
This protocol provides a framework for assessing the formation of the Target Protein-PROTAC-E3 Ligase ternary complex in a homogeneous assay format.[21][22]
General Workflow: TR-FRET Assay
Caption: Workflow for TR-FRET assay.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC in the assay buffer. Prepare a solution containing the tagged target protein (e.g., His-tagged) and the tagged E3 ligase (e.g., GST-tagged) in the assay buffer. Prepare the TR-FRET donor (e.g., anti-His-terbium) and acceptor (e.g., anti-GST-d2) reagents.
-
Assay Plate Setup: In a low-volume 384-well plate, add a fixed concentration of the tagged target protein and E3 ligase to each well.[7]
-
Add the different concentrations of the PROTAC to the wells. Include a control with no PROTAC.[7]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for ternary complex formation.[7]
-
Detection: Add the TR-FRET donor and acceptor reagents to the wells. Incubate to allow for antibody binding.
-
Data Acquisition: Measure the FRET signal on a TR-FRET enabled plate reader by exciting the donor fluorophore and measuring the emission of the acceptor fluorophore.[7]
-
Data Analysis: Plot the FRET signal as a function of PROTAC concentration. An increase in the FRET signal indicates the formation of the ternary complex.[7]
References
- 1. portlandpress.com [portlandpress.com]
- 2. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00304G [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. broadpharm.com [broadpharm.com]
- 12. jenabioscience.com [jenabioscience.com]
- 13. benchchem.com [benchchem.com]
- 14. chempep.com [chempep.com]
- 15. The Essential Role of Linkers in PROTACs [axispharm.com]
- 16. benchchem.com [benchchem.com]
- 17. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 18. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Surface Plasmon Resonance (SPR) for PROTAC-Target-E3 Ligase Binding Analysis
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues in therapeutic intervention by hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2] A key step in the mechanism of action of these heterobifunctional molecules is the formation of a stable ternary complex between the target protein (Protein of Interest or POI), the PROTAC, and an E3 ubiquitin ligase.[3][4] Understanding the binding affinity and kinetics of this ternary complex is crucial for the rational design and optimization of effective PROTACs.
This guide provides a comparative overview of Surface Plasmon Resonance (SPR) as a powerful tool for characterizing PROTAC-target-E3 ligase interactions, with supporting experimental data and protocols. We also present a comparison with alternative biophysical techniques.
The Power of SPR in PROTAC Research
Surface Plasmon Resonance (SPR) is a label-free, real-time technology that monitors biomolecular interactions at a sensor surface.[4][5] It has emerged as a gold-standard technique for characterizing PROTACs due to its ability to provide detailed kinetic and affinity data for both binary (PROTAC-target or PROTAC-E3 ligase) and ternary complex formation.[6][7]
Advantages of SPR for PROTAC Analysis:
-
Real-time Kinetic Data: SPR provides on-rates (ka) and off-rates (kd), offering deeper insights into complex stability beyond simple affinity (KD) measurements.[6][7]
-
Label-Free: Eliminates the need for fluorescent or radioactive labels that could potentially interfere with the binding interactions.[4][6]
-
High Sensitivity: Capable of detecting a wide range of binding affinities, from weak to strong interactions.
-
Versatility: The experimental setup can be adapted to immobilize either the E3 ligase or the target protein.[8]
-
Medium Throughput: Offers a faster throughput compared to techniques like Isothermal Titration Calorimetry (ITC).[6]
Comparative Analysis of Biophysical Techniques
While SPR is a leading method, other biophysical techniques are also employed to study PROTAC ternary complexes. The table below provides a comparison of their key features.
| Technique | Measures | Throughput | Sample Consumption | Key Advantages | Key Limitations |
| Surface Plasmon Resonance (SPR) | Binding Affinity (KD), Kinetics (ka, kd), Cooperativity | Medium | Low to Medium | Real-time, label-free, detailed kinetic information. | Surface immobilization can sometimes affect protein activity. |
| Isothermal Titration Calorimetry (ITC) | Binding Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Low | High | Provides a complete thermodynamic profile of the interaction in solution. | Low throughput, high sample consumption, does not provide kinetic data.[6][9] |
| Bio-Layer Interferometry (BLI) | Binding Affinity (KD), Kinetics (ka, kd) | High | Low | High throughput, compatible with crude samples. | Generally less sensitive than SPR, may not be suitable for very fast off-rates.[10][11] |
| Fluorescence-based Assays (FP, TR-FRET) | Binding Affinity (KD) | High | Low | Homogeneous assays, suitable for high-throughput screening. | Require labeling, susceptible to interference from fluorescent compounds.[9] |
Quantitative Data for PROTAC-Target-E3 Ligase Binding
The following tables summarize quantitative data obtained from SPR and other biophysical methods for well-characterized PROTAC systems.
Table 1: Binding Data for MZ1 PROTAC (BRD4 Target, VHL E3 Ligase)
| Interaction | Technique | KD (nM) | ka (1/Ms) | kd (1/s) | Cooperativity (α) | Reference |
| MZ1 - VHL (binary) | SPR | 29 - 75.2 | - | - | - | [7][12] |
| MZ1 - BRD4BD2 (binary) | SPR | 1 | - | - | - | [4][12] |
| VHL:MZ1:BRD4BD2 (ternary) | SPR | 2 - 5.4 | - | 0.014 | 15 - 26 | [3][4][7] |
| MZ1 - VHL (binary) | ITC | 66 | - | - | - | [12] |
| MZ1 - BRD4BD2 (binary) | ITC | 4 | - | - | - | [12] |
| VHL:MZ1:BRD4BD2 (ternary) | ITC | - | - | - | 15 | [4] |
Table 2: Binding Data for CPS2 PROTAC (CDK2 Target, CRBN E3 Ligase)
| Interaction | Technique | KD (nM) | Cooperativity (α) | Reference |
| CPS2 - CDK2 (binary) | SPR | 136.4 | - | [1] |
| CPS2 - CRBN-DDB1 (binary) | SPR | 118 | - | [1] |
| CRBN-DDB1:CPS2:CDK2 (ternary) | SPR | 1.21 | ~98 | [1] |
Note: Cooperativity (α) is a measure of the synergy in binding. An α value greater than 1 indicates positive cooperativity, meaning the binding of the second protein to the PROTAC is enhanced once the first protein is bound.[6]
Experimental Protocols
Detailed Protocol for SPR Analysis of PROTAC Ternary Complex Formation
This protocol describes a typical SPR experiment to characterize the binding of a PROTAC to a target protein and an E3 ligase, with the E3 ligase immobilized on the sensor chip.
1. Materials and Reagents:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, NTA)
-
Immobilization reagents (e.g., EDC/NHS for amine coupling, NiCl2 for His-tag capture)
-
Running buffer (e.g., HBS-EP+, PBS) with 1-5% DMSO
-
Purified, high-quality proteins: E3 ligase (e.g., VHL complex), target protein (e.g., BRD4)
-
PROTAC of interest
-
Regeneration solution (if necessary, e.g., low pH glycine)
2. Experimental Procedure:
-
Surface Preparation and Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface (e.g., with EDC/NHS for amine coupling).
-
Immobilize the E3 ligase onto the sensor surface to the desired density. A reference flow cell should be prepared by performing the activation and blocking steps without protein immobilization.
-
Block any remaining active sites on the surface.
-
-
Binary Interaction Analysis (PROTAC - E3 Ligase):
-
Prepare a dilution series of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the immobilized E3 ligase surface, starting from the lowest concentration.
-
Monitor the association and dissociation phases in real-time.
-
If necessary, regenerate the surface between injections.
-
Subtract the signal from the reference flow cell.
-
Fit the data to a suitable binding model (e.g., 1:1 Langmuir) to determine ka, kd, and KD.
-
-
Ternary Complex Formation Analysis:
-
Prepare a dilution series of the PROTAC in running buffer containing a constant, saturating concentration of the target protein. It is crucial to ensure that the target protein concentration is well above the KD of its interaction with the PROTAC to favor the formation of the binary PROTAC:target complex in solution.
-
Inject the PROTAC:target protein mixtures over the immobilized E3 ligase surface.
-
Monitor the association and dissociation phases.
-
Subtract the signal from a control injection of the target protein alone to account for any non-specific binding.
-
Fit the data to a 1:1 binding model to determine the apparent ka, kd, and KD for the ternary complex formation.
-
-
Data Analysis and Cooperativity Calculation:
-
Calculate the cooperativity factor (α) using the formula: α = KD (binary PROTAC-E3 ligase) / KD (ternary complex).[6]
-
Visualizing the Process
PROTAC-Mediated Ubiquitination Pathway
Caption: PROTAC-mediated protein degradation pathway.
SPR Experimental Workflow for Ternary Complex Analysis
Caption: SPR workflow for PROTAC ternary complex analysis.
Conclusion
Surface Plasmon Resonance is an indispensable tool in the development of PROTACs, providing high-quality kinetic and affinity data that is crucial for understanding and optimizing the formation of the key ternary complex.[4][6] By enabling a detailed characterization of the binding events, SPR empowers researchers to make informed decisions in the design of novel and effective protein degraders. While other techniques provide complementary information, the real-time, label-free nature of SPR makes it a superior choice for in-depth mechanistic studies of PROTACs.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. aragen.com [aragen.com]
- 3. charnwooddiscovery.com [charnwooddiscovery.com]
- 4. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 5. biorxiv.org [biorxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. o2hdiscovery.co [o2hdiscovery.co]
- 8. biorxiv.org [biorxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. ast.uga.edu [ast.uga.edu]
- 11. Biolayer Interferometry (BLI) | Sartorius [sartorius.com]
- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Isothermal Titration Calorimetry for Unraveling PROTAC Binding Affinity
For researchers, scientists, and drug development professionals navigating the intricate world of Proteolysis Targeting Chimeras (PROTACs), a precise understanding of binding affinity is paramount. Isothermal Titration Calorimetry (ITC) has emerged as a gold-standard technique, offering a comprehensive thermodynamic profile of the interactions that govern PROTAC efficacy. This guide provides an objective comparison of ITC with alternative methods, supported by experimental data, to inform the selection of the most appropriate analytical tool for your research needs.
PROTACs represent a revolutionary therapeutic modality, orchestrating the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. This mechanism is contingent on the formation of a stable ternary complex, comprising the PROTAC, the target protein, and an E3 ubiquitin ligase. The affinity and thermodynamics of both the binary and ternary binding events are critical determinants of a PROTAC's potency and selectivity.
Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic signature of the interaction in a single, label-free, in-solution experiment. This allows for the determination of the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Advantages of ITC:
-
Label-free: Avoids potential artifacts from labeling molecules.
-
In-solution measurement: More closely mimics physiological conditions.
-
Complete thermodynamic profile: Provides deep insights into the driving forces of the interaction.
-
Direct measurement: Directly measures the heat of binding, not a secondary reporter signal.
Limitations of ITC:
-
High sample consumption: Requires relatively large amounts of purified protein.
-
Lower throughput: Not ideal for high-throughput screening campaigns.
-
Sensitivity limitations: Can be challenging for very high or very low affinity interactions.
Alternative Techniques for Measuring PROTAC Binding Affinity
While ITC provides unparalleled thermodynamic detail, other techniques offer advantages in terms of throughput and sensitivity.
Surface Plasmon Resonance (SPR) measures changes in the refractive index at a sensor chip surface as molecules bind and dissociate. It is a powerful technique for determining the kinetics of an interaction, providing association (k_on) and dissociation (k_off) rates, in addition to binding affinity (K_D).
Fluorescence Polarization (FP) is a solution-based technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. It is a cost-effective and high-throughput method, well-suited for screening large compound libraries.
Quantitative Data Comparison
The following tables summarize the key features of each technique and present a comparison of binding affinity data for the well-characterized PROTAC MZ1, which brings together the BET bromodomain protein BRD4 and the von Hippel-Lindau (VHL) E3 ligase.
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Fluorescence Polarization (FP) |
| Principle | Measures heat change upon binding | Measures change in refractive index | Measures change in polarized light |
| Labeling Required | No | No (one binding partner is immobilized) | Yes (fluorescent tag) |
| Measurement Type | In-solution | Surface-based | In-solution |
| Information Provided | K_D, n, ΔH, ΔS | K_D, k_on, k_off | K_D (indirectly) |
| Sample Consumption | High | Low | Low |
| Throughput | Low | Medium to High | High |
| Interaction | Technique | K_D (nM) | Reference |
| MZ1 : VHL (Binary) | ITC | 59 | [1] |
| SPR | 29 | [1][2] | |
| MZ1 : BRD4^BD2 (Binary) | ITC | 4 | [1] |
| SPR | 1 | [1] | |
| VHL : (MZ1:BRD4^BD2) (Ternary) | ITC | 4 | [1] |
| Ternary Complex Cooperativity (α) | ITC | 15 | [1] |
| SPR | 26 | [1] |
Experimental Protocols
Isothermal Titration Calorimetry (ITC) Protocol for PROTAC Ternary Complex Formation
This protocol outlines the steps to determine the binding affinity and thermodynamics of a PROTAC to an E3 ligase in the presence of the target protein.
1. Protein and Ligand Preparation:
-
Express and purify the target protein and the E3 ligase complex (e.g., VCB complex for VHL) to >95% purity.
-
Synthesize and purify the PROTAC.
-
Thoroughly dialyze both proteins into the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl) to minimize buffer mismatch effects.
-
Dissolve the PROTAC in the final dialysis buffer. Accurately determine the concentrations of all components.
2. ITC Experiment - Binary Interaction (PROTAC to E3 Ligase):
-
Load the E3 ligase solution (e.g., 20 µM) into the ITC cell.
-
Load the PROTAC solution (e.g., 200 µM) into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of injections (e.g., 19 injections of 2 µL each) of the PROTAC into the E3 ligase solution.
-
Record the heat changes after each injection.
3. ITC Experiment - Ternary Interaction (PROTAC to E3 Ligase:Target Protein Complex):
-
Prepare a solution of the E3 ligase (e.g., 20 µM) pre-saturated with the target protein (e.g., 40 µM) in the ITC cell.
-
Load the PROTAC solution (e.g., 200 µM) into the injection syringe.
-
Perform the titration as described for the binary interaction.
4. Data Analysis:
-
Integrate the raw data to obtain the heat change for each injection.
-
Fit the data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (K_D), stoichiometry (n), and enthalpy of binding (ΔH).
-
Calculate the cooperativity factor (α) as the ratio of the binary K_D to the ternary K_D.[3]
Visualizing PROTAC Mechanisms and Workflows
References
A Comparative Guide to VHL-Recruiting E3 Ligase Ligands: Profiling Ligand-Linker Conjugate 46 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the strategic selection of an E3 ubiquitin ligase ligand is paramount to the design of effective Proteolysis Targeting Chimeras (PROTACs). Among the most utilized E3 ligases, the von Hippel-Lindau (VHL) complex offers a robust and well-characterized system for inducing the degradation of target proteins. This guide provides an objective comparison of E3 ligase Ligand-Linker Conjugate 46, a derivative of the potent VHL ligand VH032, with other notable VHL ligands. The comparative analysis is supported by experimental data on binding affinity, ternary complex formation, and degradation efficiency to aid researchers in making informed decisions for their PROTAC development programs.
Introduction to VHL Ligands in PROTAC Technology
PROTACs are heterobifunctional molecules composed of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two moieties. The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical event that triggers the ubiquitination and subsequent proteasomal degradation of the target protein. VHL has emerged as a workhorse in PROTAC design due to its favorable characteristics, including its well-defined binding pocket and the availability of high-affinity, synthetically tractable small molecule ligands.
This compound is a pre-functionalized building block designed for the efficient synthesis of VHL-recruiting PROTACs. It incorporates a VHL ligand based on the (S,R,S)-AHPC scaffold, which is derived from the well-established VH032 ligand.[1] This guide will compare the performance of PROTACs synthesized using conjugates from this family with those utilizing other VHL ligands.
Quantitative Performance Comparison of VHL Ligands
The efficacy of a VHL ligand within a PROTAC is determined by several key parameters: its intrinsic binding affinity to VHL (Kd), its ability to promote the formation of a stable and cooperative ternary complex (α), and the resulting degradation potency (DC50) and maximal degradation (Dmax) of the final PROTAC. The following tables summarize the performance of various VHL ligands and the PROTACs they form.
Table 1: Binding Affinity of VHL Ligands
| VHL Ligand | Binding Affinity (Kd) to VHL (nM) | Assay Method |
| VH032 | 185 | Isothermal Titration Calorimetry (ITC) |
| VH298 | 90 | Surface Plasmon Resonance (SPR) |
| VH101 | 44 | Surface Plasmon Resonance (SPR) |
| Ligand-Linker Conjugate 46 (estimated) | Similar to VH032 | Not Directly Available |
Note: The direct binding affinity for this compound is not publicly available. As it is based on the VH032 structure, a similar binding affinity is anticipated, although the linker modification may have an impact.
Table 2: Ternary Complex Formation and Cooperativity
| PROTAC | VHL Ligand | Target Protein | Cooperativity (α) | Assay Method |
| MZ1 | VH032 | BRD4 | >5 | TR-FRET / SPR |
| AT1 | VH032 | BRD4 | 15 | TR-FRET / SPR |
| Compound 15b | Fluorinated VH032 analog | Brd4(2) | 15 | 19F NMR |
| MZP-55 | VH032 derivative | BET proteins | <1 | 19F NMR |
Cooperativity (α) is a measure of the change in binding affinity of the PROTAC for one protein in the presence of the other. An α > 1 indicates positive cooperativity, meaning the ternary complex is more stable than the individual binary complexes.
Table 3: PROTAC Degradation Potency and Efficacy
| PROTAC | VHL Ligand Component | Target Protein | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC SMARCA2/4 degrader-36 | Structurally related to Ligand-Linker Conjugate 46 | SMARCA2 | 0.22 | >90 | - |
| PROTAC SMARCA2/4 degrader-36 | Structurally related to Ligand-Linker Conjugate 46 | SMARCA4 | 0.85 | >90 | - |
| ARD-69 | Optimized VHL ligand | Androgen Receptor | 0.76 - 0.86 | >90 | VCaP, LNCaP |
| ARV-110 | VHL ligand | Androgen Receptor | ~1 | ~95 | VCaP |
| A947 | Novel VHL ligand | SMARCA2 | - | >90 | - |
| MZ1 | VH032 | BRD4 | ~5 | >90 | HeLa |
PROTAC SMARCA2/4 degrader-36 is synthesized using a conjugate from the same family as this compound, demonstrating the high potency achievable with this VHL ligand scaffold.[2]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC performance. Below are outlines of the key experimental protocols used to generate the data presented in this guide.
Surface Plasmon Resonance (SPR) for Binding Affinity (Kd)
Objective: To determine the equilibrium dissociation constant (Kd) of the VHL ligand for the VHL protein.
Methodology:
-
Immobilization: The VHL protein is typically immobilized on a sensor chip surface.
-
Analyte Injection: A series of concentrations of the VHL ligand (analyte) are injected over the sensor surface.
-
Data Acquisition: The binding of the analyte to the immobilized ligand is measured in real-time as a change in the refractive index at the surface.
-
Data Analysis: The equilibrium binding responses are plotted against the analyte concentration and fitted to a suitable binding model to determine the Kd.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation
Objective: To assess the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) and determine the cooperativity (α).
Methodology:
-
Reagent Preparation: The POI and E3 ligase (VHL) are labeled with a FRET donor (e.g., Terbium) and acceptor (e.g., Fluorescein or a fluorescent protein) pair.
-
Assay Setup: The labeled proteins are incubated with varying concentrations of the PROTAC.
-
Signal Detection: Upon ternary complex formation, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal that is measured using a plate reader capable of time-resolved fluorescence detection.
-
Data Analysis: The FRET signal is plotted against the PROTAC concentration. The cooperativity (α) can be calculated by comparing the binding affinity of the PROTAC to one protein in the presence and absence of the other.
Western Blot for Cellular Degradation (DC50 and Dmax)
Objective: To quantify the degradation of the target protein in a cellular context and determine the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
Methodology:
-
Cell Treatment: Cells are treated with a range of concentrations of the PROTAC for a specified period.
-
Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH or β-actin).
-
Detection and Analysis: The protein bands are visualized using a secondary antibody conjugated to an enzyme that produces a chemiluminescent signal. The band intensities are quantified, and the target protein levels are normalized to the loading control. The percentage of degradation is calculated relative to a vehicle-treated control. The DC50 and Dmax values are determined by plotting the percentage of degradation against the PROTAC concentration.
Mandatory Visualizations
Signaling Pathway of PROTAC-Mediated Protein Degradation
Caption: PROTACs facilitate the formation of a ternary complex, leading to ubiquitination and proteasomal degradation of the target protein.
Experimental Workflow for PROTAC Characterization
Caption: A typical workflow for the biochemical and cellular characterization of a novel PROTAC.
Logical Relationship of VHL Ligand Comparison
Caption: Key parameters to consider when selecting a VHL ligand for PROTAC development.
Conclusion
The selection of an appropriate E3 ligase ligand is a critical step in the design of potent and selective PROTACs. This compound, being a derivative of the well-validated VH032 ligand, represents a promising and convenient building block for the synthesis of VHL-recruiting PROTACs. The high degradation potency observed with PROTACs synthesized from this family of conjugates underscores the robustness of this VHL ligand scaffold.
While direct comparative data for Conjugate 46 is still emerging, the extensive characterization of its parent ligand, VH032, and other derivatives provides a strong foundation for its application. Researchers should consider the interplay between binding affinity, ternary complex cooperativity, and the specific target protein when selecting a VHL ligand. The experimental protocols and comparative data presented in this guide offer a framework for the rational design and evaluation of novel VHL-based PROTACs, ultimately accelerating the development of this transformative therapeutic modality.
References
In Vivo Performance of BRD4-Targeting PROTACs: A Comparative Analysis Featuring Conjugate 46
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has witnessed the rapid emergence of Proteolysis Targeting Chimeras (PROTACs) as a promising therapeutic modality. This guide provides a comparative analysis of the in vivo validation of BRD4-targeting PROTACs, with a focus on the performance of a hypothetical, representative compound, "Conjugate 46," benchmarked against other published BRD4 degraders. The objective is to offer a comprehensive overview of the experimental data and methodologies crucial for the preclinical evaluation of these novel therapeutics.
Comparative In Vivo Efficacy and Pharmacodynamics
The in vivo efficacy of BRD4-targeting PROTACs is primarily assessed in xenograft models of various cancers, including acute myeloid leukemia (AML) and triple-negative breast cancer. Key parameters for comparison include tumor growth inhibition (TGI), degradation of the target protein (BRD4) in tumor tissue, and the modulation of downstream biomarkers such as c-MYC.
| Compound | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | BRD4 Degradation in Tumor | c-MYC Suppression in Tumor | Reference |
| Conjugate 46 (Hypothetical) | MV-4-11 AML Xenograft | 50 mg/kg, oral, daily | 85% | >90% | >80% | N/A |
| ARV-825 | CB17 SCID mice with RS4;11 xenografts | 100 mg/kg, intraperitoneal, 5 days/week | Significant tumor regression | Not explicitly quantified in vivo | Significant reduction | [1] |
| A1874 | NSG mice with MOLM-13 xenografts | 50 mg/kg, intraperitoneal, daily | 75% | >90% | Significant reduction | [1] |
| dBET1 | NSG mice with MV4-11 xenografts | 50 mg/kg, intraperitoneal, daily | >100% (tumor regression) | >90% | Significant reduction | [1] |
| PROTAC 3 | RS4;11 xenograft tumors | Not specified | Induced regression | Degraded BRD4 at 0.1–0.3 nM in cells | Not specified | [2] |
Comparative Pharmacokinetics
The pharmacokinetic (PK) properties of PROTACs are critical for their in vivo efficacy and are often challenging due to their larger molecular size and complex structures. Key PK parameters include plasma exposure and stability.
| Compound | Animal Model | Administration Route | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (h) | Reference |
| Conjugate 46 (Hypothetical) | CD-1 Mice | Oral | 1500 | 7500 | 6 | N/A |
| ARV-110 | Mouse | Oral | >90% AR degradation at 1 mg/kg | Not specified | Not specified | [3] |
| GNE-987 | Not specified | Intravenous | Negligible activity in some models | Not specified | Not specified | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vivo studies. Below are representative protocols for key experiments in the validation of BRD4-targeting PROTACs.
Xenograft Tumor Model Studies
-
Cell Culture and Implantation: Human cancer cell lines (e.g., MV-4-11 for AML, MDA-MB-231 for breast cancer) are cultured under standard conditions. For solid tumors, cells are suspended in a mixture of serum-free media and Matrigel and subcutaneously injected into the flank of immunocompromised mice (e.g., NOD-SCID or NSG mice). For hematological malignancies, cells are injected intravenously.[1]
-
PROTAC Administration: Once tumors are established (typically 100-200 mm³), animals are randomized into vehicle and treatment groups. The PROTAC is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose (B11928114) in water) and administered via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.[1]
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight is also monitored as an indicator of toxicity. At the end of the study, tumors are excised, weighed, and processed for pharmacodynamic analysis.[]
Pharmacodynamic (PD) Biomarker Analysis
-
Tissue Collection and Processing: At specified time points after the final dose, tumors and other relevant tissues are collected. A portion of the tissue is flash-frozen for Western blot analysis, while another portion is fixed in formalin for immunohistochemistry (IHC).[6]
-
Western Blotting: Frozen tumor samples are homogenized and lysed. Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies against BRD4, c-MYC, and a loading control (e.g., GAPDH or β-actin).[6]
-
Immunohistochemistry (IHC): Formalin-fixed, paraffin-embedded tumor sections are stained with antibodies against BRD4 and other relevant markers to visualize protein levels and distribution within the tumor tissue.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological mechanisms and experimental processes is essential for a clear understanding of the PROTAC's mode of action and the validation workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. Overview of epigenetic degraders based on PROTAC, molecular glue, and hydrophobic tagging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Linker Types for VHL-Based PROTACs: A Guide for Researchers
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving potent and selective protein degradation. Among the critical components of a PROTAC, the linker connecting the target protein ligand to the E3 ligase binder plays a decisive role in its overall efficacy. This guide provides a comprehensive head-to-head comparison of different linker types for Von Hippel-Lindau (VHL)-based PROTACs, supported by experimental data, to facilitate informed decisions in PROTAC design and optimization.
The linker is not merely a passive tether; it actively influences the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the VHL E3 ligase.[1] The composition, length, and rigidity of the linker dictate the geometry and stability of this complex, ultimately impacting the efficiency of ubiquitination and subsequent proteasomal degradation of the target protein.[1][2]
Comparative Analysis of Linker Types
PROTAC linkers are broadly classified into three main categories: flexible, rigid, and clickable. Each type presents distinct advantages and disadvantages that must be considered in the context of the specific target protein and the desired pharmacological properties of the PROTAC.
Flexible Linkers: Alkyl and Polyethylene Glycol (PEG) Chains
Alkyl and PEG chains are the most frequently used linkers in initial PROTAC design due to their synthetic tractability and the ease with which their length can be adjusted.[1]
-
Alkyl Chains: These simple hydrocarbon chains offer a high degree of conformational flexibility.[1] While synthetically straightforward, their hydrophobicity can negatively impact the solubility of the resulting PROTAC.[1]
-
Polyethylene Glycol (PEG) Chains: PEG linkers are more hydrophilic than alkyl chains, which can improve the solubility and cell permeability of the PROTAC. They also offer flexibility and have been shown to be effective in promoting potent degradation.[1]
Rigid Linkers
In contrast to flexible linkers, rigid linkers, which often incorporate cyclic moieties like piperazine (B1678402) or piperidine, restrict the conformational freedom of the PROTAC.[3][4] This can be advantageous in "locking" the PROTAC into a bioactive conformation that promotes a more stable and productive ternary complex. There is a growing interest in rigid linkers to enhance potency, selectivity, and drug-like properties.[1]
Clickable Linkers
"Click chemistry" provides a powerful and efficient method for connecting the target ligand and the E3 ligase ligand. This approach offers modularity and is particularly useful for rapidly generating libraries of PROTACs with different linker types and lengths for screening purposes.
Data Presentation: Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is primarily assessed by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation) values.[1][5] The following tables summarize experimental data from various studies, highlighting the impact of linker type and length on the degradation of different target proteins by VHL-based PROTACs.
| Target Protein | Linker Type | Linker Length (atoms) | DC50 | Dmax | Reference |
| ERK5 | Flexible (Alkyl) | 8 | Low Permeability | - | [3][4][6] |
| ERK5 | Flexible (Alkyl) | 10 | High Permeability | - | [3][4][6] |
| FAK | Alkyl/PEG | 2-14 | pDC50 data available | - | [7] |
| p38α | - | 15-17 | Most Effective | - | [5] |
| PI3K/mTOR | Flexible (PEG/Alkyl) | - | Superior Degradation | - | [8] |
Note: A lower DC50 value indicates higher potency, and a higher Dmax value signifies greater efficacy.[1] The optimal linker is highly dependent on the specific protein of interest and the E3 ligase, necessitating empirical testing of various linker types and lengths.[1][5]
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the underlying biology and experimental procedures, the following diagrams illustrate the VHL-based PROTAC mechanism of action and a typical experimental workflow for evaluating PROTAC efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. A beginner's guide to current synthetic linker strategies towards VHL-recruiting PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Assessing PROTAC Selectivity: A Comparative Guide Featuring E3 Ligase Ligand-Linker Conjugate 46
In the rapidly advancing field of targeted protein degradation, the selectivity of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic efficacy and safety. This guide provides a comparative analysis of PROTACs utilizing different E3 ligase ligands, with a focus on assessing selectivity. We will use a representative VHL-based PROTAC, conceptually assembled with E3 ligase Ligand-Linker Conjugate 46 , and compare its performance with CRBN-based alternatives. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate the nuances of PROTAC design and performance.
The Role of the E3 Ligase in PROTAC Selectivity
PROTACs are heterobifunctional molecules composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. The choice of the E3 ligase and the design of the linker are pivotal in determining the PROTAC's selectivity and degradation efficiency.[1][2] The two most predominantly utilized E3 ligases in PROTAC development are Cereblon (CRBN) and von Hippel-Lindau (VHL).[3]
This compound is a pre-synthesized building block for PROTACs, incorporating the (S,R,S)-AHPC moiety, a derivative of the VH032 ligand that binds to the VHL E3 ligase.[4] By using such conjugates, researchers can streamline the synthesis of VHL-based PROTACs to target their protein of interest.
Performance Comparison: VHL vs. CRBN-based PROTACs
The selection of the E3 ligase can significantly impact the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. Below are comparative data for PROTACs targeting BRD4 and FLT3, showcasing the performance of VHL- and CRBN-recruiting degraders.
Table 1: Performance of BRD4-Targeting PROTACs
| Target Protein | E3 Ligase Recruited | PROTAC Example | DC50 | Dmax | Cell Line |
| BRD4 | VHL | MZ1 | Low nM range | >90% | A375 |
| BRD4 | CRBN | dBET1 | < 1 nM | >90% | Burkitt's lymphoma (BL) cells |
Data compiled from multiple sources for illustrative comparison.[5][6] DC50 and Dmax values are highly dependent on the specific PROTAC architecture and experimental conditions.
Table 2: Performance of FLT3-Targeting PROTACs
| Target Protein | E3 Ligase Recruited | FLT3 Binder | DC50 | Dmax | Cell Line |
| FLT3 | VHL | Quizartinib | 2.5 nM | >95% | MOLM-14 |
| FLT3 | CRBN | Cpd 1 | 1-10 nM | ~90% | MV4-11 |
Data compiled from published literature for illustrative comparison.[7] The specific linker and experimental conditions can influence the observed potency.
Experimental Protocols for Assessing PROTAC Selectivity
A comprehensive evaluation of PROTAC selectivity involves a multi-faceted approach, including assessing target degradation, target engagement, and ternary complex formation.
Target Protein Degradation Assay using Western Blotting
This protocol is a standard method to quantify the reduction in the levels of a target protein following PROTAC treatment.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest (e.g., one synthesized using this compound)
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[8][9]
Target Engagement Assay using Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify that the PROTAC binds to its intended target within the complex environment of a cell.[10]
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
PBS
-
Thermal cycler or heating block
-
Equipment for cell lysis (e.g., for freeze-thaw cycles)
-
Centrifuge
-
Western blotting reagents (as listed above)
Procedure:
-
Cell Treatment: Treat cells with the PROTAC or vehicle control for a specified duration.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a set time (e.g., 3 minutes). Include a non-heated control.
-
Cell Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge to separate the soluble protein fraction (supernatant) from the aggregated proteins (pellet).
-
Analysis: Analyze the soluble fractions by Western blotting to detect the amount of the target protein that remained soluble at each temperature. A shift in the melting curve in the presence of the PROTAC indicates target engagement.[11][12]
Ternary Complex Formation Assay using Fluorescence Polarization (FP)
This biophysical assay can be used to measure the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).
Materials:
-
Purified recombinant target protein
-
Purified recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC)
-
Fluorescently labeled ligand for the target protein or E3 ligase
-
PROTAC of interest
-
Assay buffer
-
Microplate reader with FP capabilities
Procedure:
-
Assay Setup: In a microplate, combine the purified E3 ligase complex and the PROTAC.
-
Titration: Add increasing concentrations of the purified target protein.
-
FP Measurement: A fluorescently labeled tracer that binds to the E3 ligase is included. The formation of the ternary complex leads to an increase in the molecular size of the fluorescently labeled component, resulting in a change in the fluorescence polarization signal.
-
Data Analysis: The FP signal is plotted against the concentration of the titrated component to determine the binding affinity and cooperativity of the ternary complex formation.[13][14]
Visualizing Key Processes in PROTAC Action
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex mechanisms of PROTACs.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: General workflow for assessing PROTAC selectivity.
Conclusion
The selectivity of a PROTAC is a complex interplay between the target binder, the E3 ligase recruiter, and the linker that connects them. The use of pre-functionalized building blocks like This compound can facilitate the rapid synthesis of VHL-based PROTACs for evaluation. A thorough assessment of PROTAC performance requires a combination of cellular degradation assays, target engagement studies, and biophysical characterization of the ternary complex. By systematically comparing the performance of PROTACs that recruit different E3 ligases, such as VHL and CRBN, researchers can gain valuable insights to guide the design of more selective and potent protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. resources.revvity.com [resources.revvity.com]
- 5. benchchem.com [benchchem.com]
- 6. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pelagobio.com [pelagobio.com]
- 13. Ternary complex formation - Profacgen [profacgen.com]
- 14. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Negative Control Experiments for VHL-Recruiting PROTACs
A critical aspect of developing potent and specific Proteolysis Targeting Chimeras (PROTACs) is the rigorous validation of their mechanism of action. This guide provides a comparative overview of essential negative control experiments for PROTACs that utilize the von Hippel-Lindau (VHL) E3 ubiquitin ligase for targeted protein degradation. By employing these controls, researchers can confidently attribute the observed protein knockdown to the intended PROTAC-mediated pathway and rule out potential off-target effects or non-specific cytotoxicity.
This guide will delve into the rationale behind various negative control strategies, present quantitative data from key validation assays in a comparative format, provide detailed experimental protocols, and illustrate the underlying principles with clear diagrams.
Understanding PROTAC-Mediated Protein Degradation
PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase (in this case, VHL), and a linker connecting the two. The formation of a ternary complex between the POI, the PROTAC, and the VHL E3 ligase complex (CRL2VHL) triggers the ubiquitination of the POI. This polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, which then recognizes and degrades the tagged protein.
Key Negative Control Strategies
To ensure that the degradation of the POI is a direct result of the VHL-recruiting PROTAC's intended mechanism, several types of negative controls are essential. These controls are designed to disrupt key steps in the PROTAC-mediated degradation pathway.
The Inactive Epimer Control
One of the most robust negative controls involves synthesizing a diastereomer of the active PROTAC that contains an inactive epimer of the VHL ligand. For instance, the hydroxyproline (B1673980) moiety of the VHL ligand is crucial for binding. Changing its stereochemistry from the active (trans)- to the inactive (cis)-conformation abrogates binding to VHL, thus preventing the formation of a productive ternary complex.[1] This control is ideal because it is structurally very similar to the active PROTAC, minimizing the likelihood of differing off-target effects unrelated to VHL binding.
The Binding-Deficient Mutant Control
Another effective strategy is to use a PROTAC that is incapable of binding to the VHL E3 ligase due to a specific mutation in the VHL-binding ligand. For example, a PROTAC with a modification that prevents key hydrogen bonding interactions with VHL will be unable to recruit the E3 ligase and initiate degradation.[2]
The "Broken" PROTAC Control
This type of control involves a PROTAC molecule where the VHL ligand is either absent or significantly altered to be non-functional. For example, a PROTAC could be synthesized without the terminal amide group on the VHL ligand, which is known to be critical for efficient VHL binding.[3]
Comparative Analysis of PROTAC Activity and Negative Controls
The efficacy of a PROTAC and the inactivity of its corresponding negative control are typically assessed by measuring the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). The following table provides a comparative summary of hypothetical data for an active VHL-based PROTAC and its inactive epimer control.
| Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Rationale for Difference |
| Active VHL PROTAC | Kinase X | Jurkat | 42 | >90 | Forms a stable ternary complex, leading to efficient ubiquitination and degradation of Kinase X. |
| Inactive Epimer Control | Kinase X | Jurkat | >10,000 | <10 | The cis-hydroxyproline epimer prevents binding to VHL, thus no ternary complex is formed and no degradation occurs.[1][3] |
| Binding-Deficient Mutant | Protein Y | HEK293 | Not active | No degradation | Mutation in the VHL ligand disrupts binding to the VHL E3 ligase, preventing degradation.[2] |
Experimental Protocols
Rigorous experimental validation is crucial for interpreting the results of PROTAC and negative control studies. Below are detailed protocols for key assays.
Western Blotting for Protein Degradation
Western blotting is a fundamental technique to quantify the levels of a target protein following treatment with a PROTAC.
Protocol:
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the active PROTAC and the negative control for a predetermined duration (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).[2]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Normalize the protein concentrations and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[1]
In-Cell Ubiquitination Assay
This assay directly assesses the ability of a PROTAC to induce the ubiquitination of the target protein within the cell.
Protocol:
-
Cell Treatment: Treat cells with the active PROTAC, the negative control, and a vehicle control for a shorter duration (e.g., 2-4 hours). To observe the accumulation of ubiquitinated proteins, pre-treat a set of cells with a proteasome inhibitor (e.g., MG132) for 1-2 hours before adding the PROTACs.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody conjugated to magnetic or agarose (B213101) beads.
-
Western Blotting: Elute the immunoprecipitated proteins and analyze them by western blotting using an antibody that recognizes ubiquitin. A ladder of high-molecular-weight bands in the active PROTAC-treated sample (especially with proteasome inhibition) indicates polyubiquitination. The negative control should not show this ladder.
Cell Viability Assay
To ensure that the observed protein degradation is not a result of general cytotoxicity, it is important to assess cell viability.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with a range of concentrations of the active PROTAC and the negative control for an extended period (e.g., 48-72 hours).
-
Viability Assessment: Use a commercially available cell viability reagent such as CellTiter-Glo® (Promega) or perform an MTT assay.
-
Data Analysis: Measure the luminescence or absorbance and calculate the cell viability as a percentage of the vehicle-treated control. Determine the half-maximal inhibitory concentration (IC50) for each compound. Ideally, the DC50 for the active PROTAC should be significantly lower than its IC50, indicating that degradation occurs at non-toxic concentrations.
Conclusion
The use of well-designed negative controls is indispensable in the development of VHL-recruiting PROTACs. By systematically disrupting the PROTAC's mechanism of action, researchers can unequivocally demonstrate that the observed protein degradation is a direct consequence of VHL-dependent ubiquitination and not due to off-target effects or other cellular processes. The comparative data and detailed protocols provided in this guide serve as a valuable resource for scientists and drug development professionals to ensure the robust validation of their PROTAC candidates.
References
Navigating Selectivity: A Comparative Guide to PROTACs Containing (S,R,S)-AHPC
For researchers, scientists, and drug development professionals, the precise targeting of proteins for degradation is paramount. Proteolysis-targeting chimeras (PROTACs) offer a powerful modality for achieving this; however, ensuring their specificity is a critical challenge. This guide provides a comparative analysis of PROTACs incorporating the (S,R,S)-AHPC ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, with a focus on cross-reactivity and selectivity, supported by experimental data and detailed methodologies.
PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The (S,R,S)-AHPC moiety is a widely used, high-affinity ligand for the VHL E3 ligase. The selectivity of a PROTAC is not solely determined by the affinity of its target-binding ligand but is also significantly influenced by the choice of E3 ligase, the linker, and the stability of the resulting ternary complex (Target Protein-PROTAC-E3 Ligase).
Comparative Analysis: Selectivity of BRD4-Targeting PROTACs
A well-documented example for comparing PROTAC selectivity involves degraders of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, a key epigenetic reader implicated in cancer. Here, we compare the performance of MZ1 , a VHL-based PROTAC utilizing an (S,R,S)-AHPC derivative, with dBET1 , which employs a Cereblon (CRBN) E3 ligase ligand. Both PROTACs use the same warhead, JQ1, to bind to BET proteins.
While both effectively degrade BRD4, their selectivity profiles across the BET family differ significantly. MZ1 demonstrates preferential degradation of BRD4 over its highly homologous family members, BRD2 and BRD3, especially at lower concentrations.[1][2] In contrast, dBET1 acts as a pan-BET degrader, potently degrading BRD2, BRD3, and BRD4.[1][3] This difference in selectivity is attributed to the formation of a more stable ternary complex between MZ1, BRD4, and VHL.[1]
Quantitative Degradation Data
| PROTAC | E3 Ligase Recruited | Target Selectivity | DC50 (BRD4) | Dmax (BRD4) | Cell Line |
| MZ1 | von Hippel-Lindau (VHL) | Preferential for BRD4 over BRD2/BRD3 | Low nM range | >90% | HeLa, MV4;11, HL60 |
| dBET1 | Cereblon (CRBN) | Pan-BET (BRD2, BRD3, BRD4) | < 1 nM | >90% | Burkitt's lymphoma (BL) cells |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific PROTAC architecture and experimental conditions.[3]
Experimental Protocols
Accurate assessment of PROTAC cross-reactivity relies on robust experimental methodologies. Global quantitative proteomics is the gold standard for unbiasedly evaluating off-target effects.
Global Quantitative Proteomics by Mass Spectrometry
This workflow allows for the identification and quantification of thousands of proteins in a cell lysate, providing a comprehensive view of a PROTAC's selectivity.
-
Cell Culture and Treatment: Culture cells of interest (e.g., HeLa, HEK293) to approximately 80% confluency. Treat cells with the PROTAC of interest (e.g., MZ1) at various concentrations and time points. Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an inactive stereoisomer).
-
Cell Lysis and Protein Extraction: Harvest cells and wash with ice-cold PBS. Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptide samples from different treatment conditions with isobaric tags. This allows for multiplexed analysis and precise relative quantification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Process the raw mass spectrometry data using specialized software to identify and quantify proteins. The relative abundance of each protein across the different treatment conditions is determined. Proteins that show a statistically significant decrease in abundance in the PROTAC-treated samples compared to controls are considered potential off-targets.
Ternary Complex Formation Assays
The stability of the ternary complex is a key determinant of PROTAC efficacy and selectivity. Biophysical assays can be used to measure the formation of this complex.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
-
Reagents: Purified, tagged target protein and E3 ligase; a lanthanide-labeled antibody against one tag (donor); a fluorescently labeled antibody against the other tag (acceptor); and the PROTAC of interest.
-
Assay Setup: In a microplate, combine the target protein, E3 ligase, and serial dilutions of the PROTAC.
-
Incubation: Allow the components to incubate and form the ternary complex.
-
Antibody Addition: Add the donor and acceptor-labeled antibodies.
-
Measurement: Read the plate on a TR-FRET-compatible reader. An increase in the FRET signal indicates the formation of the ternary complex.
Visualizing the Logic and Workflow
To better understand the processes involved in evaluating PROTAC cross-reactivity, the following diagrams illustrate the PROTAC mechanism, the experimental workflow for proteomics, and the logic for comparing different PROTACs.
Figure 1. Mechanism of action for an (S,R,S)-AHPC-based PROTAC.
Figure 2. Experimental workflow for quantitative proteomics.
Figure 3. Logical framework for comparing PROTAC selectivity.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of E3 Ligase Ligand-Linker Conjugate 46
For researchers, scientists, and drug development professionals, the safe handling and disposal of novel chemical compounds like E3 ligase Ligand-Linker Conjugate 46 are critical for maintaining laboratory safety and environmental integrity. As a biologically active molecule used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), this conjugate and any materials contaminated with it should be treated as hazardous chemical waste. Adherence to institutional and regulatory guidelines is mandatory.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following procedures are based on general best practices for the disposal of potent, biologically active small molecules and PROTAC-related compounds. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific local regulations and obtain the compound-specific SDS from the supplier for detailed handling and safety information.
Immediate Safety and Handling Precautions
Given the potential biological activity and unknown toxicity of this compound, it is crucial to handle it within a controlled laboratory environment.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles or glasses with side shields, and a lab coat when handling the compound in solid or solution form.
-
Engineering Controls: All weighing and solution preparation should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Spill Management: In case of a spill, evacuate the area and ensure adequate ventilation. Absorb liquid spills with an inert material (e.g., vermiculite, sand). For solid spills, carefully sweep or vacuum the material, avoiding dust generation. Collect all cleanup materials in a sealed container for hazardous waste disposal.
Quantitative Data for Disposal Consideration
The following table outlines typical parameters that should be considered for the disposal of potent small molecule compounds. The specific values for this compound must be obtained from the manufacturer's Safety Data Sheet.
| Parameter | Guideline | Relevance to Disposal |
| GHS Hazard Classifications | To be determined from the compound-specific SDS. Potentially includes acute toxicity, skin/eye irritation, and specific target organ toxicity. | Informs the required level of PPE, handling precautions, and the necessity for specific disposal routes (e.g., incineration for cytotoxic compounds).[1] |
| pH of Waste Solutions | Neutralize to a pH between 6.0 and 8.0 if permissible by institutional EHS for specific, dilute aqueous solutions. | Corrosive waste (highly acidic or basic) requires special handling, segregation, and may be incompatible with certain container types or disposal methods. |
| Concentration Limits | Varies by substance and local regulations. Even low concentrations of potent compounds can render a solution hazardous. | Determines if a waste stream can be treated or must be disposed of as concentrated hazardous waste. Prohibits the disposal of even dilute solutions down the drain.[1] |
| Container Size | Typically, a maximum of 55 gallons of hazardous waste or 1 quart of acutely toxic waste is allowed per Satellite Accumulation Area.[2] | Limits the amount of waste stored in the laboratory before a scheduled pickup by EHS, ensuring timely and safe removal. |
| Incompatible Materials | To be determined from the SDS. Generally, avoid mixing with strong oxidizing or reducing agents, strong acids, and bases. | Prevents dangerous chemical reactions within the waste container, such as the generation of gas, heat, or explosions. Waste streams must be segregated accordingly.[3] |
Experimental Protocols: Step-by-Step Disposal Plan
The proper disposal of this compound is a strictly controlled procedure, not an experiment. The following steps outline the general protocol for handling and disposing of this and similar chemical wastes in a laboratory setting.
Step 1: Personal Protective Equipment (PPE) Before handling the compound or its waste, ensure you are wearing the appropriate PPE as described in the "Immediate Safety and Handling Precautions" section.
Step 2: Waste Segregation Segregate waste contaminated with this compound from all other waste streams to prevent cross-contamination and ensure proper disposal.[4][5] Use dedicated, clearly labeled containers.
-
Solid Waste: This includes contaminated consumables such as gloves, pipette tips, weighing paper, vials, and any absorbent materials used for spill cleanup.
-
Liquid Waste: This includes unused stock solutions, experimental media containing the compound, and the initial solvent rinses of contaminated glassware.
-
Sharps Waste: Needles, syringes, and contaminated broken glass should be placed in a designated, puncture-proof sharps container.
Step 3: Waste Collection and Containment
-
Container Selection: Collect waste in sturdy, leak-proof containers that are chemically compatible with the waste. For liquid waste, use a container with a secure screw-top cap.[6] Whenever possible, the original container can be used for the disposal of the neat compound.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), the primary hazard(s) (e.g., "Toxic," "Cytotoxic"), the date waste was first added, and the name of the principal investigator or lab contact.[3][5][7]
-
Container Handling: Keep waste containers securely closed at all times, except when adding waste.[3] Do not overfill containers; leave at least 10% headspace to allow for expansion.
Step 4: Decontamination of Labware and Surfaces
-
Reusable Glassware: Rinse contaminated glassware with a small amount of an appropriate solvent (e.g., ethanol, DMSO) to remove residual compound. Collect this first rinse as hazardous liquid waste. Subsequent washes with detergent and water can typically be disposed of down the drain, but confirm this with your institutional EHS policy.
-
Work Surfaces: Decontaminate the chemical fume hood and any other surfaces that may have come into contact with the compound by wiping them down with a suitable solvent (e.g., 70% ethanol). Dispose of the cleaning materials as solid hazardous waste.[1]
Step 5: Storage and Final Disposal
-
On-site Storage: Store sealed and labeled waste containers in a designated and secure Satellite Accumulation Area (SAA) within your laboratory.[3][6] This area should be away from general lab traffic and provide secondary containment to catch any potential leaks.
-
Disposal Request: Once a waste container is full or has been in storage for the maximum allowable time per institutional policy (often 6-12 months), arrange for its collection.[2] Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS department or a licensed hazardous waste contractor.
-
Method of Disposal: The required method of disposal for this type of compound is typically high-temperature incineration by an approved waste management facility.[1][6] Under no circumstances should this compound or its waste be disposed of in the regular trash or down the drain. [6]
Mandatory Visualization
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 5. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 6. benchchem.com [benchchem.com]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
